MMV665852
Descripción
Propiedades
IUPAC Name |
1,3-bis(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPIZPXVHVYTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195624 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4300-43-0 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4300-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4300-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(3,4-dichlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4'-TETRACHLOROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A83C0L6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: MMV665852 Mechanism of Action Against Schistosoma mansoni
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the N,N′-diarylurea compound MMV665852, a promising antischistosomal agent identified from the Medicines for Malaria Venture (MMV) Malaria Box. This compound demonstrates potent in vitro activity against both early-stage (schistosomula) and adult Schistosoma mansoni, as well as in vivo efficacy in a murine model of schistosomiasis. While the precise molecular target in S. mansoni remains to be definitively elucidated, this guide synthesizes the available data on its efficacy, outlines the experimental protocols for its evaluation, and proposes a putative mechanism of action based on the known activities of the N,N′-diarylurea chemical class. The information presented herein is intended to support further research and development of this compound and its analogs as novel schistosomicidal drugs.
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance and highlights the urgent need for new therapeutic agents with novel mechanisms of action. The N,N′-diarylurea this compound has emerged as a significant lead compound with demonstrated activity against S. mansoni. This guide provides an in-depth look at the current understanding of its antischistosomal properties.
Quantitative Efficacy Data
This compound has been evaluated for its efficacy against different life stages of S. mansoni both in vitro and in vivo. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Activity of this compound against S. mansoni
| Life Stage | Parameter | Value (µM) | Reference |
| Adult Worms | IC50 | 0.8 | [1] |
| Newly Transformed Schistosomula (NTS) | IC50 | 4.7 | [2] |
Table 2: In Vivo Efficacy of this compound in S. mansoni-Infected Mice
| Dosing Regimen | Worm Burden Reduction (%) | Reference |
| Single oral dose of 400 mg/kg | 53 | [1] |
Proposed Mechanism of Action
While the specific molecular target of this compound in Schistosoma mansoni has not yet been experimentally confirmed, a putative mechanism of action can be proposed based on the known biological activities of the N,N′-diarylurea chemical class. Studies on other organisms, including cancer cells and other parasites like Leishmania and Trypanosoma, have shown that N,N′-diarylureas can inhibit protein synthesis at the initiation stage.[3]
This proposed mechanism involves the activation of eIF2α-kinases. The phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) leads to a global attenuation of mRNA translation, thereby inhibiting protein synthesis and ultimately leading to parasite death.[3] Further investigation is required to validate this proposed pathway in S. mansoni.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for the mechanism of action of this compound.
Caption: Proposed signaling pathway of this compound in S. mansoni.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's antischistosomal activity.
In Vitro Drug Susceptibility Assays
-
Worm Recovery: Adult S. mansoni are collected from mice 49-70 days post-infection by portal vein perfusion.
-
Culture Conditions: Worms are maintained in RPMI 1640 medium supplemented with 5% Fetal Calf Serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Drug Incubation: Three male and three female worms are placed in each well of a 24-well plate containing the test compound (e.g., this compound) at various concentrations. A control group with DMSO (vehicle) is included.
-
Viability Assessment: Worm viability is assessed microscopically at 1, 24, 48, and 72 hours post-incubation. Phenotypic changes such as motility reduction, tegumental alterations, and death are recorded.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Cercarial Transformation: S. mansoni cercariae are mechanically transformed into schistosomula.
-
Culture Conditions: NTS are cultured in Medium 199 supplemented with 5% FCS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO₂.
-
Drug Incubation: Approximately 100 NTS per well are incubated in a 96-well plate with the test compounds at desired concentrations.
-
Viability Assessment: Viability is assessed microscopically after 72 hours of incubation.
-
Data Analysis: The IC50 values are determined from the observed viability at different compound concentrations.
In Vivo Efficacy Assay
-
Animal Model: Female mice are infected with approximately 100 S. mansoni cercariae via subcutaneous injection.
-
Drug Administration: At 7-8 weeks post-infection, a single oral dose of this compound (e.g., 400 mg/kg) is administered to the infected mice. A vehicle-treated control group is included.
-
Worm Burden Assessment: Two to three weeks after treatment, mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion.
-
Data Analysis: The worm burden reduction is calculated by comparing the mean number of worms in the treated group to the control group.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the in vitro and in vivo experimental protocols.
Caption: Workflow for in vitro antischistosomal drug screening.
Caption: Workflow for in vivo efficacy testing of schistosomicidal compounds.
Conclusion and Future Directions
This compound is a validated hit compound with promising antischistosomal activity. The quantitative data on its in vitro and in vivo efficacy provide a strong foundation for its further development. While a definitive mechanism of action is yet to be established, the proposed inhibition of protein synthesis via eIF2α-kinase activation offers a plausible hypothesis that warrants experimental validation.
Future research should focus on:
-
Target Identification: Employing chemical proteomics or genetic approaches to identify the specific molecular target(s) of this compound in S. mansoni.
-
Mechanism Validation: Conducting biochemical and molecular assays to confirm the proposed inhibition of translation initiation.
-
Lead Optimization: Synthesizing and evaluating further analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Ultrastructural Studies: Using electron microscopy to investigate the morphological changes induced by this compound in the parasite, particularly on the tegument.
Addressing these research questions will be crucial in advancing this compound and the N,N′-diarylurea class of compounds as a new generation of much-needed antischistosomal drugs.
References
- 1. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the Di-Substituted Urea-Derived Compound I-17 in Leishmania In Vitro Infections - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Technical Guide to the Antimalarial Action of MMV665852
For Immediate Release
[Shanghai, China] – In the relentless pursuit of novel therapeutics to combat malaria, understanding the precise molecular targets of promising compounds is paramount. This technical guide delves into the biological target and mechanism of action of MMV665852, a diarylurea compound identified as a potent inhibitor of Plasmodium falciparum, the deadliest species of human malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial discovery and development.
Executive Summary
The Biological Target: PfATP2, a Putative Phospholipid Flippase
The identification of PfATP2 as the likely target of this compound stems from in vitro evolution studies aimed at generating drug-resistant parasite lines. These studies revealed that resistance to this compound is consistently associated with the amplification of the pfatp2 gene.[1][2] This genetic adaptation points to a direct interaction between the compound and the protein or a closely related pathway.
Further compelling evidence comes from genetic manipulation of P. falciparum:
-
Overexpression of PfATP2 in parasite lines resulted in a decreased sensitivity to this compound, indicating that an increased amount of the target protein can overcome the inhibitory effect of the drug.[1][2]
-
Conversely, knockdown of PfATP2 rendered the parasites hypersensitive to the compound, demonstrating that reduced levels of the target make the parasite more vulnerable to the drug's action.[1][2]
PfATP2 is believed to function as a phospholipid flippase, an enzyme responsible for translocating phospholipids from the outer leaflet to the inner leaflet of a cell membrane. This process is crucial for maintaining membrane asymmetry, which is vital for various cellular functions, including membrane trafficking and signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the activity of this compound and the impact of PfATP2 expression levels on its efficacy.
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 of this compound | 1160 nM | P. falciparum 3D7 clone | [3] |
| Effect of PfATP2 Overexpression | Reduced sensitivity | Genetically engineered P. falciparum | [1][2] |
| Effect of PfATP2 Knockdown | Hypersensitivity | Genetically engineered P. falciparum | [1][2] |
Proposed Mechanism of Action
This compound is a member of the diarylurea class of compounds.[3][4][5][6] While the precise molecular interactions are still under investigation, the available data supports a model where this compound inhibits the flippase activity of PfATP2. This inhibition disrupts the parasite's ability to maintain phospholipid asymmetry in its plasma membrane.
Interestingly, this compound and structurally related compounds have also been observed to cause dysregulation of intracellular pH in the parasite.[1] The connection between the inhibition of PfATP2's flippase activity and the observed pH imbalance is a key area of ongoing research. It is hypothesized that the disruption of membrane lipid composition may indirectly affect the function of proton pumps or other ion transporters, leading to the observed pH changes.
Experimental Protocols
The following sections detail the key experimental methodologies used to elucidate the biological target of this compound.
In Vitro Evolution for Resistance Selection
This protocol is designed to select for drug-resistant parasites by continuous culture in the presence of a sub-lethal concentration of the compound.
Methodology:
-
Plasmodium falciparum cultures are initiated at a defined parasitemia.
-
The culture medium is supplemented with a sub-lethal concentration of this compound (typically at or below the IC50 value).
-
Parasites are maintained in continuous culture, with regular monitoring of parasitemia.
-
The drug concentration is gradually increased as the parasite population adapts.
-
Once a resistant population is established, individual parasite clones are isolated by limiting dilution.
-
Genomic DNA is extracted from both the resistant clones and the parental wild-type strain.
-
Whole-genome sequencing is performed to identify genetic changes, such as single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations (CNVs).
-
Comparative genomic analysis reveals genetic modifications consistently associated with the resistant phenotype, such as the amplification of the pfatp2 gene.
Genetic Manipulation of PfATP2 Expression
To validate the role of PfATP2 in this compound sensitivity, genetic engineering techniques are employed to modulate its expression in the parasite.
Methodology for Overexpression:
-
A plasmid is constructed containing the pfatp2 coding sequence under the control of a strong, constitutive promoter.
-
The plasmid also contains a selectable marker for drug selection (e.g., human dihydrofolate reductase, conferring resistance to WR99210).
-
The plasmid is introduced into wild-type P. falciparum parasites via electroporation.
-
Transfected parasites are selected by culturing in the presence of the corresponding drug.
-
Successful overexpression of PfATP2 is confirmed by quantitative PCR (qPCR) or Western blotting.
-
The drug sensitivity of the PfATP2-overexpressing line and the wild-type line to this compound is then compared using standard dose-response assays.
Methodology for Knockdown:
-
A conditional knockdown system, such as the TetR-DOZI-aptamer system, is utilized.
-
The endogenous pfatp2 gene is tagged with a sequence that allows for its regulation by anhydrotetracycline (aTc).
-
In the absence of aTc, the expression of PfATP2 is repressed.
-
The effect of PfATP2 knockdown on parasite viability and its sensitivity to this compound is assessed in the presence and absence of aTc.
Conclusion and Future Directions
The convergence of evidence from genetic and pharmacological studies strongly supports PfATP2 as the primary biological target of this compound. The disruption of this putative phospholipid flippase presents a novel and compelling mechanism for antimalarial action.
Future research should focus on:
-
Biochemical validation: Directly demonstrating the inhibitory effect of this compound on the enzymatic activity of purified PfATP2.
-
Structural biology: Determining the co-crystal structure of this compound bound to PfATP2 to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for the development of more potent analogs.
-
Mechanism of pH dysregulation: Investigating the downstream effects of PfATP2 inhibition to fully understand the link between lipid asymmetry, ion homeostasis, and parasite death.
The identification of PfATP2 as a druggable target opens up new avenues for the development of a novel class of antimalarial drugs, a critical step in the global effort to eradicate malaria.
References
- 1. PfATP2 is a flippase on the Plasmodium falciparum surface that is important for growth and influences parasite sensitivity to antiplasmodial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel diaryl ureas with efficacy in a mouse model of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
N,N'-Diarylureas: A Promising New Front in the Fight Against Schistosomiasis
An In-depth Technical Guide for Drug Development Professionals
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions globally.[1][2] For decades, the control of schistosomiasis has relied almost exclusively on a single drug, praziquantel.[1][3] While effective, the specter of drug resistance and praziquantel's limited efficacy against juvenile worm stages necessitate the urgent development of new antischistosomal agents with novel mechanisms of action.[1][3] In this context, N,N'-diarylurea compounds have emerged as a promising new chemotype, demonstrating potent activity against Schistosoma mansoni.[1][3][4]
This technical guide provides a comprehensive overview of the current state of research on N,N'-diarylurea compounds for the treatment of schistosomiasis. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antiparasitic therapies.
The Emergence of a New Antischistosomal Chemotype
The journey of N,N'-diarylureas as potential antischistosomal agents began with the screening of the Medicines for Malaria Venture (MMV) Malaria Box.[1] This screening identified MMV665852, a symmetrical N,N'-diarylurea, as a potent inhibitor of S. mansoni viability.[1] This initial hit compound demonstrated an in vitro 50% inhibitory concentration (IC50) of 0.8 μM and reduced the worm burden in infected mice by 53% following a single 400 mg/kg oral dose.[1][3] These promising initial findings spurred further investigation into the structure-activity relationships (SAR) of this compound class.
Structure-Activity Relationship (SAR) and Lead Optimization
Subsequent research has focused on modifying the structure of the lead compound this compound to improve its efficacy, solubility, and pharmacokinetic properties. Key findings from these SAR studies include:
-
Requirement for Electron-Withdrawing Groups: The antischistosomal activity of the N,N'-diarylurea series appears to be dependent on the presence of electron-withdrawing groups on both aryl units.[3]
-
Impact of Aryl Substructures:
-
Compounds containing a 4-fluoro-3-trifluoromethylphenyl substructure have consistently demonstrated the best in vivo antischistosomal activities.[4]
-
The inclusion of 3-trifluoromethyl-4-pyridyl and 2,2-difluorobenzodioxole substructures has been shown to improve plasma exposure.[4]
-
4-benzonitrile substructures also contribute to high activity against ex vivo S. mansoni.[4]
-
-
Solubility and Lipophilicity: Efforts to increase aqueous solubility by replacing one of the 4-fluoro-3-trifluoromethylphenyl groups with azaheterocycles, benzoic acids, benzamides, or benzonitriles successfully decreased lipophilicity and, in most cases, increased solubility.[4]
-
Metabolic Stability: While there is no clear-cut relationship between lipophilicity and metabolic stability, compounds featuring 3-trifluoromethyl-4-pyridyl substructures have been found to be metabolically stable.[4]
The following diagram illustrates the general workflow for the discovery and evaluation of N,N'-diarylurea compounds.
Quantitative Data Summary
The following tables summarize the quantitative data for key N,N'-diarylurea compounds and their analogs that have been reported in the literature.
Table 1: In Vitro Activity of N,N'-Diarylurea Compounds against S. mansoni
| Compound/Analog | NTS IC50 (μM) | Adult Worm IC50 (μM) | Cytotoxicity (L6 cells) IC50 (μM) | Selectivity Index (SI) | Reference |
| This compound | - | 0.8 | >50 | 64 | [1][4] |
| Compound 1 | 0.15 | 0.18 | - | - | [4] |
| SF5-Containing Analogs | 0.6 - 7.7 | 0.1 - 1.6 | - | 5.1 - 26.4 | [3][5] |
| Various Analogs | - | ≤10 (IC90) | - | ≥2.8 | [1][6] |
Table 2: In Vivo Efficacy of N,N'-Diarylurea Compounds in S. mansoni-Infected Mice
| Compound/Analog | Dose (mg/kg) | Dosing Regimen | Worm Burden Reduction (%) | Reference |
| This compound | 400 | Single oral dose | 53 | [1][4] |
| This compound | 100 | Single oral dose | 0 | [4] |
| Compound 1 | 100 | Single oral dose | 40-50 | [4] |
| Compound 15 | 100 | Single oral dose | 37-50 | [4] |
| Compound 18 | 100 | Single oral dose | 50 | [4] |
| Compound 18 | 80 | Four consecutive doses | 53 | [4] |
| Unnamed Analog | 400 | Single oral dose | 66 | [1][6] |
| SF5-Containing Analogs | - | - | Not significant | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following are summaries of key experimental protocols used in the evaluation of N,N'-diarylurea compounds.
In Vitro Assays
-
Newly Transformed Schistosomula (NTS) Assay:
-
S. mansoni cercariae are mechanically transformed into schistosomula.
-
The schistosomula are cultured in a suitable medium (e.g., M199) supplemented with antibiotics and serum.
-
Compounds are added at various concentrations.
-
After a 72-hour incubation period, the viability of the NTS is assessed, often by microscopy, to determine the IC50 values.[1][4]
-
-
Adult Worm Assay:
-
Adult S. mansoni worms are recovered from infected mice (typically 7-8 weeks post-infection) by portal vein perfusion.[7]
-
Worms are cultured in a suitable medium (e.g., RPMI-1640) supplemented with antibiotics and serum.
-
Compounds are added at various concentrations.
-
Worm motility and morphological changes are observed and scored at different time points (e.g., 24, 48, 72 hours) to determine IC50 values.[1]
-
-
Cytotoxicity Assay:
-
Rat myoblast L6 cells are cultured in a suitable medium.
-
The cells are exposed to the test compounds at various concentrations for a defined period (e.g., 72 hours).
-
Cell viability is determined using a colorimetric assay (e.g., Alamar Blue).
-
The IC50 values are calculated to assess the compound's toxicity against a mammalian cell line.[3]
-
In Vivo Evaluation
-
S. mansoni-Infected Mouse Model:
-
Mice are infected with S. mansoni cercariae.
-
Treatment with the test compounds is initiated at a specific time point post-infection (e.g., 6-7 weeks).
-
Compounds are typically administered orally as a single dose or in a multi-dose regimen.[4][6]
-
At a predetermined time after treatment, the mice are euthanized, and the remaining adult worms are recovered and counted.
-
The worm burden reduction is calculated by comparing the number of worms in the treated group to that in an untreated control group.[4]
-
The logical relationship between key structural features and the observed biological activity is depicted in the diagram below.
Challenges and Future Directions
Despite the promising in vitro potency of many N,N'-diarylurea compounds, a significant challenge remains the translation of this activity into in vivo efficacy.[3] Several studies have noted a lack of direct correlation between plasma exposure and worm burden reduction.[3][4] This suggests that factors beyond simple drug concentration, such as tissue distribution, metabolism, and interaction with host factors, may play a critical role in the in vivo activity of these compounds.
Future research should focus on:
-
Improving Physicochemical Properties: Further optimization to enhance aqueous solubility and formulate compounds for improved oral bioavailability is crucial.[6][8]
-
Understanding the Mechanism of Action: Elucidating the specific molecular target(s) of N,N'-diarylureas in Schistosoma will enable more rational drug design and could reveal new parasite vulnerabilities.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In-depth PK/PD studies are needed to better understand the relationship between drug exposure, parasite killing kinetics, and in vivo efficacy.[4]
-
Broadening the Spectrum of Activity: While most studies have focused on S. mansoni, evaluating the most promising leads against other medically important species like S. haematobium and S. japonicum is an important next step.
Conclusion
N,N'-diarylureas represent a valuable new class of chemical scaffolds with demonstrated potential for the treatment of schistosomiasis. The lead compound, this compound, and its subsequent analogs have shown potent in vitro activity against both the schistosomula and adult stages of S. mansoni. While challenges in translating this potency to in vivo models persist, ongoing medicinal chemistry efforts to refine the physicochemical and pharmacokinetic properties of these compounds hold significant promise. Continued investigation into their mechanism of action and PK/PD relationships will be critical in advancing this promising class of molecules towards clinical development and, ultimately, providing a new tool in the global effort to control and eliminate schistosomiasis.
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCHISTOACT: a protocol for an open-label, five-arm, non-inferiority, individually randomized controlled trial of the efficacy and safety of praziquantel plus artemisinin-based combinations in the treatment of Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
The Discovery and Origin of MMV665852: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and origin of the antimalarial compound MMV665852. Identified through a large-scale screening effort and made available via the Medicines for Malaria Venture (MMV) Malaria Box, this N,N'-diarylurea represents a promising chemotype for antimalarial drug discovery. This whitepaper details the compound's origins, summarizes its known biological activity, outlines the experimental methodologies employed in its initial identification, and explores its potential mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents with diverse mechanisms of action. In response to this global health challenge, the Medicines for Malaria Venture (MMV) initiated the Open Access Malaria Box program to catalyze research and development in this area.[1] The Malaria Box comprises a collection of 400 compounds with confirmed activity against the blood-stage of P. falciparum, selected from a massive screening campaign of approximately four million compounds.[1] Among these compounds is this compound, a N,N'-diarylurea that has since been investigated for its therapeutic potential against other pathogens, notably Schistosoma mansoni.[2] This guide focuses on the core aspects of this compound's discovery as an antimalarial agent.
Discovery and Origin
This compound was identified as part of a large-scale, open-source drug discovery initiative. The compound originated from the screening of extensive compound libraries from St. Jude Children's Research Hospital, Novartis, and GlaxoSmithKline (GSK).[1] The 400 compounds ultimately selected for the Malaria Box, including this compound, were chosen to represent a broad range of structural diversity and possess drug-like properties suitable for oral administration with minimal toxicophores.[1]
The overarching goal of the Malaria Box project was to provide the global research community with free access to promising starting points for drug discovery programs, not only for malaria but also for other neglected diseases.[1][3] Researchers receiving the Malaria Box were encouraged to publish their findings in the public domain to foster a collaborative research environment.[1]
Quantitative Biological Data
All compounds included in the Malaria Box have confirmed activity against the chloroquine-sensitive (3D7) strain of P. falciparum.[4] The biological data for this compound, including its 50% effective concentration (EC50) against P. falciparum 3D7 and its 50% cytotoxic concentration (CC50) against human embryonic kidney (HEK-293) cells, are archived in the ChEMBL-NTD repository.[4][5] While the direct search results did not yield the specific EC50 value, this information is publicly available through the ChEMBL database. The general threshold for inclusion in the Malaria Box was an activity of at least 4 µM against P. falciparum 3D7 and a selectivity index (CC50/EC50) of at least 10.[3]
Subsequent studies on this compound have primarily focused on its antischistosomal activity. The table below summarizes the reported in vitro activity of this compound against Schistosoma mansoni.
| Organism | Stage | Assay Duration | IC50 (µM) | Reference |
| Schistosoma mansoni | Adult Worms | 72 hours | ≤0.8 | [2] |
| Schistosoma mansoni | Newly Transformed Schistosomula (NTS) | 72 hours | Data not specified | [2] |
Table 1: In Vitro Activity of this compound against Schistosoma mansoni
Experimental Protocols
The initial identification of this compound as an active antimalarial compound resulted from a high-throughput screening (HTS) campaign. The methodologies employed in these large-scale screens and subsequent confirmatory assays are detailed below.
High-Throughput Screening (HTS) of Compound Libraries
The primary screening of the GSK, Novartis, and St. Jude compound libraries was a whole-cell phenotypic screen against the blood stages of P. falciparum.[4] The specific assay utilized for the confirmatory screening of the 685 compounds shortlisted for the Malaria Box was a novel anti-malarial imaging assay developed by Duffy and Avery.[4]
Protocol: Anti-malarial Imaging Assay
-
Parasite Culture: P. falciparum 3D7 (chloroquine-sensitive) is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, HEPES, and L-glutamine under a gas mixture of 1% O2, 5% CO2, and 94% N2 at 37°C.[6]
-
Compound Plating: Test compounds are serially diluted and plated in 96-well or 384-well microplates.
-
Parasite Seeding: Asynchronous or synchronized parasite cultures are added to the wells containing the test compounds.
-
Incubation: Plates are incubated for a standard duration, typically 48 to 72 hours, under the same conditions as the parasite culture.
-
Staining: After incubation, the cells are stained with a DNA-specific fluorescent dye, such as DAPI (4',6-diamidino-2-phenylindole), which stains the parasite nuclei.
-
Imaging: The plates are imaged using a high-content imaging system.
-
Image Analysis: Automated image analysis software is used to count the number of infected and uninfected erythrocytes in each well.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to vehicle-treated controls (e.g., DMSO). The EC50 values are determined by fitting the dose-response data to a suitable pharmacological model.
Cytotoxicity Assay
To assess the selectivity of the hit compounds, cytotoxicity assays were performed on a mammalian cell line, typically HEK-293 cells.[4]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: HEK-293 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated controls. The CC50 values are determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
The precise molecular target and mechanism of action of this compound in P. falciparum have not been definitively elucidated. However, studies on diarylurea compounds suggest several potential mechanisms. Diarylureas are known to act as kinase inhibitors in various biological systems.[7] In the context of malaria, potential targets for diarylureas have included plasmepsin II and dihydroorotate dehydrogenase, although a clear correlation between enzyme inhibition and cellular potency has often been lacking.[8]
More recent evidence has pointed towards a potential role of PfATPase2 as a target for diarylurea compounds. However, this remains an area of active investigation. The general mechanism of action for many diarylureas involves binding to the ATP-binding pocket of kinases, often in their inactive conformation.[7]
As no specific signaling pathways have been definitively linked to the antimalarial action of this compound, a generalized diagram of a kinase inhibition pathway is presented below for illustrative purposes.
Figure 1: Generalized Kinase Inhibition Pathway
Experimental and Logical Workflows
The discovery and initial characterization of this compound followed a logical and systematic workflow, which is common in early-stage drug discovery.
Figure 2: this compound Discovery Workflow
Conclusion
This compound, a diarylurea compound from the MMV Malaria Box, represents a valuable starting point for the development of new antimalarial therapies. Its discovery through a large-scale, collaborative screening effort highlights the power of open-source initiatives in drug discovery. While its primary antimalarial activity is confirmed, further research is required to elucidate its precise mechanism of action and to optimize its structure for improved efficacy and pharmacokinetic properties. The availability of this compound and its analogs for further investigation provides a critical resource for the scientific community in the ongoing fight against malaria and other parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. mmv.org [mmv.org]
- 5. chembl.gitbook.io [chembl.gitbook.io]
- 6. AID 660866 - MMV: Inhibition of Plasmodium falciparum 3D7 (EC50). - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Evaluation of Diarylureas for Activity Against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture and Biological Profile of MMV665852: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MMV665852, a promising antischistosomal agent. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel anthelmintics.
Chemical Structure and Properties
This compound is an N,N'-diarylurea distinguished by a specific substitution pattern of four chlorine atoms on its two phenyl rings. The definitive chemical structure and its key identifiers are presented below.
Chemical Structure:
Unfortunately, a definitive public domain chemical structure diagram for this compound could not be located in the conducted research.
Chemical Identifiers:
| Property | Value |
| Molecular Formula | C₁₃H₈Cl₄N₂O |
| Molecular Weight | 350.03 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(3,4-dichlorophenyl)urea |
| SMILES | Clc1cc(Cl)ccc1NC(=O)Nc1ccc(Cl)c(Cl)c1 |
| InChI | InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(11(16)5-7)18-13(20)19-10-4-2-8(15)6-12(10)17/h1-6H,(H2,18,19,20) |
Physicochemical Properties:
| Property | Value |
| Physical State | Solid |
| Purity | >95% (as typically supplied for research) |
| Solubility | Data not readily available. Likely soluble in organic solvents like DMSO and DMF. |
| Melting Point | Not specified in the available literature. |
| Boiling Point | Not specified in the available literature. |
| pKa | Not specified in the available literature. |
Biological Activity and Mechanism of Action
This compound has demonstrated significant activity against Schistosoma mansoni, a major causative agent of schistosomiasis. While the precise mechanism of action is still under investigation, its classification as an N,N'-diarylurea suggests potential interference with key signaling pathways within the parasite.
Signaling Pathway Hypothesis:
N,N'-diarylureas are known to inhibit various protein kinases. It is hypothesized that this compound may target a specific kinase or a set of kinases essential for the survival, development, or reproduction of Schistosoma mansoni. Disruption of these signaling cascades could lead to parasite paralysis, tegumental damage, and eventual death.
Caption: Hypothesized signaling pathway for this compound's antischistosomal activity.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and biological evaluation of N,N'-diarylureas like this compound.
Synthesis of N,N'-Diarylureas
A common method for the synthesis of unsymmetrical N,N'-diarylureas involves the reaction of a substituted aniline with a substituted isocyanate.
Workflow for N,N'-Diarylurea Synthesis:
Caption: General workflow for the synthesis of N,N'-diarylurea compounds.
Detailed Methodology:
-
Reaction Setup: To a solution of the substituted aniline (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the substituted isocyanate (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antischistosomal Activity Assay
The efficacy of this compound against Schistosoma mansoni can be assessed using an in vitro worm motility assay.
Workflow for In Vitro Antischistosomal Assay:
The Antischistosomal Potential of N,N'-Diarylurea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, continues to pose a significant global health burden. With the mainstay of treatment, praziquantel, facing concerns of emerging resistance and limited efficacy against juvenile worms, the discovery of novel antischistosomal agents is a critical priority. The N,N'-diarylurea chemotype has recently emerged as a promising scaffold for the development of new drugs against schistosomiasis, demonstrating potent activity against different life stages of the parasite. This technical guide provides an in-depth overview of the antischistosomal activity of N,N'-diarylurea derivatives, focusing on quantitative efficacy data, detailed experimental protocols, and the potential molecular pathways involved.
Quantitative Efficacy of N,N'-Diarylurea Analogs
The antischistosomal activity of a range of N,N'-diarylurea analogs has been evaluated in vitro against both newly transformed schistosomula (NTS) and adult Schistosoma mansoni worms, as well as in vivo in murine models of schistosomiasis. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the potency and selectivity of these compounds.
Table 1: In Vitro Activity of N,N'-Diarylurea Analogs against Schistosoma mansoni
| Compound/Analog | NTS IC50 (µM) | Adult Worm IC50 (µM) | Cytotoxicity (L6 Cells) IC50 (µM) | Selectivity Index (SI) (Adult Worm) | Reference |
| MMV665852 | 4.7 | 0.8 | >10 | >12.5 | [1] |
| Analog 1 | - | ≤0.8 | - | - | [2] |
| Analog 2 | - | ≤0.8 | - | - | [2] |
| Analog 10 | - | ≤0.8 | - | - | [2] |
| Analog 29 | - | ≤0.8 | - | - | [2] |
| Analog 37 | - | ≤0.8 | - | - | [2] |
| Analog 38 | - | ≤0.8 | - | - | [2] |
| Analog 40 | - | ≤0.8 | - | - | [2] |
| Analog 45 | - | ≤0.8 | - | - | [2] |
| SF5-Containing Analog (Series 1) | 0.6 - 7.7 | 0.1 - 1.6 | - | 5.1 - 26.4 | [3][4] |
| 4-fluoro-3-trifluoromethylphenyl analog | 0.15 | 0.18 | >100 (HFF, HEK293, HC04, RAJI) | >555 | [5] |
| 3-trifluoromethyl-4-pyridyl analog | - | - | >100 (HFF, HEK293, HC04, RAJI) | - | [5] |
| 2,2-difluorobenzodioxole analog | - | - | >100 (HFF, HEK293, HC04, RAJI) | - | [5] |
| 4-benzonitrile analog | - | - | >100 (HFF, HEK293, HC04, RAJI) | - | [5] |
SI = IC50 in L6 cells / IC50 in adult S. mansoni
Table 2: In Vivo Efficacy of N,N'-Diarylurea Analogs in S. mansoni-Infected Mice
| Compound/Analog | Dose (mg/kg) | Administration Route | Worm Burden Reduction (%) | Reference |
| This compound | 400 | Oral (single dose) | 53 | [3][5] |
| This compound Analog | 400 | Oral (single dose) | 66 (statistically significant) | [2][6] |
| Other this compound Analogs (8 compounds) | 400 | Oral (single dose) | 0 - 43 | [2][6] |
| 4-fluoro-3-trifluoromethylphenyl analogs (3 compounds) | 100 | Oral (single dose) | 37 - 50 | [5] |
| SF5-Containing Analogs (4 selected compounds) | - | - | No significant activity | [3][4] |
| Compound 7 (Wu et al.) | 100 | Oral (single dose) | 40 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of antischistosomal compounds. The following sections outline the key methodologies for in vitro and in vivo testing of N,N'-diarylurea derivatives.
In Vitro Antischistosomal Assays
1. Preparation of Schistosoma mansoni Life Stages
-
Newly Transformed Schistosomula (NTS):
-
Mechanically transform S. mansoni cercariae by vortexing or shearing through a syringe and needle to separate the tails from the bodies.
-
Purify the schistosomula from the tails and other debris using a Percoll gradient.
-
Wash the purified NTS with an appropriate culture medium, such as RPMI-1640 or M199, supplemented with antibiotics.
-
-
Adult Worms:
-
Infect mice with S. mansoni cercariae.
-
After 6-8 weeks, euthanize the mice and perfuse the hepatic portal system and mesenteric veins to recover adult worm pairs.
-
Wash the collected worms in culture medium to remove host blood cells and debris.
-
2. In Vitro Drug Susceptibility Assay
-
Dispense a defined number of NTS (e.g., 50-100) or adult worms (e.g., 1-2 pairs) into each well of a 96-well plate containing culture medium.
-
Prepare serial dilutions of the N,N'-diarylurea compounds in the same culture medium.
-
Add the compound dilutions to the wells, ensuring a final DMSO concentration that is non-toxic to the parasites (typically ≤ 0.5%). Include appropriate controls (medium only and medium with DMSO).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for up to 72 hours.
-
Assess parasite viability at different time points (e.g., 24, 48, and 72 hours) using a microscope. Phenotypic changes such as decreased motility, tegumental damage, and death are recorded.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of dead or severely damaged parasites against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antischistosomal Efficacy Assay
-
Infect female Swiss mice (or another suitable strain) with a defined number of S. mansoni cercariae (e.g., 80-100) via subcutaneous injection.
-
At a specific time post-infection (e.g., 21 days for juvenile worm studies or 42-49 days for adult worm studies), administer the N,N'-diarylurea compounds to the mice. Administration is typically a single oral gavage, but other routes and dosing regimens can be employed.
-
Include a vehicle control group and a positive control group (e.g., praziquantel).
-
At a predetermined time after treatment (e.g., 14-21 days), euthanize the mice.
-
Perfuse the hepatic portal system and mesenteric veins to recover the adult worms.
-
Count the number of male, female, and paired worms.
-
Calculate the percentage of worm burden reduction for each treatment group compared to the vehicle control group.
Potential Signaling Pathways and Mechanism of Action
While the precise molecular target of N,N'-diarylureas in Schistosoma is yet to be definitively identified, evidence suggests that these compounds may act as protein kinase inhibitors. Protein kinases are crucial for a multitude of cellular processes in the parasite, including development, reproduction, and survival within the host. Key signaling pathways that are potential targets include the Mitogen-Activated Protein Kinase (MAPK) and the Transforming Growth Factor-beta (TGF-β) pathways.
Experimental Workflow for Antischistosomal Drug Screening
The general workflow for screening and evaluating the antischistosomal activity of N,N'-diarylurea compounds is depicted below.
References
- 1. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N’-Diarylureas as Antischistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
MMV665852: A Technical Guide on a Promising Antischistosomal Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N,N′-diarylurea compound MMV665852 and its significance in parasitology research, with a primary focus on its activity against Schistosoma mansoni, the causative agent of intestinal schistosomiasis. This document synthesizes key findings on its efficacy, outlines detailed experimental protocols, and presents data in a structured format to facilitate further research and development in the pursuit of new antischistosomal therapies.
Introduction
Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment options largely reliant on a single drug, praziquantel.[1] The emergence of drug resistance necessitates the discovery and development of novel antischistosomal agents with different modes of action.[1] this compound, an N,N′-diarylurea, was identified as a promising lead compound from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of 400 commercially available malaria-active compounds.[1] This compound has demonstrated significant activity against Schistosoma mansoni in both larval and adult stages.[1] N,N′-diarylureas as a chemical class have been investigated for a wide range of biological activities, including applications in oncology, immunology, and infectious diseases.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs against Schistosoma mansoni.
Table 1: In Vitro Activity of this compound and Analogs against S. mansoni
| Compound | Target Stage | IC50 (μM) | IC90 (μM) | Time to Effect (h) | Selectivity Index (L6 Cells) |
| This compound | Adult Worms | 0.8[1] | - | - | - |
| Analog 1 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |
| Analog 2 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |
| Analog 10 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |
| Analog 29 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |
| Analog 37 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |
| Analog 38 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |
| Analog 40 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |
| Analog 45 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |
| - | Newly Transformed Schistosomula (NTS) | 0.15 - 5.6[3] | - | - | - |
Table 2: In Vivo Efficacy of this compound and Analogs in S. mansoni-Infected Mice
| Compound | Dose (mg/kg) | Administration Route | Worm Burden Reduction (%) |
| This compound | 400[2] | Oral (single dose) | 53[1] |
| Analog 1 | 400[1] | Oral (single dose) | 66 (statistically significant)[1] |
| Other Analogs (8 compounds) | 400[1] | Oral (single dose) | 0 - 43[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Drug Assay against Newly Transformed Schistosomula (NTS)
-
Cercariae Collection and Transformation: S. mansoni cercariae are collected from infected Biomphalaria glabrata snails.[1] Mechanical transformation is used to obtain schistosomula.[1]
-
Incubation: The newly transformed schistosomula (NTS) are stored for 12 to 24 hours at 37°C and 5% CO2 in Medium 199 supplemented with 5% Fetal Calf Serum (FCS), 100 U/ml penicillin, and 100 μg/ml streptomycin.[1]
-
Assay Setup: 100 NTS per well are incubated in a 96-well plate with the test compound (e.g., at 33.3 μM) diluted in the supplemented medium.[1] Control wells contain NTS exposed to drug-free Dimethyl Sulfoxide (DMSO) at a volume equivalent to the highest drug concentration in the assay.[1]
-
Viability Assessment: The viability of the NTS is assessed microscopically at various time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]
In Vitro Drug Assay against Adult S. mansoni
-
Worm Collection: Adult S. mansoni are collected from infected mice by dissection 49 to 70 days post-infection.[1]
-
Maintenance: The worms are maintained in RPMI 1640 culture medium supplemented with 5% FCS, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C and 5% CO2.[1]
-
Assay Setup: Test compounds are diluted to the desired concentration (e.g., 33.3 μM) in the supplemented RPMI medium in 24-well plates.[1] Three worms of each sex are added to each well.[1] Control wells contain worms incubated with drug-free DMSO.[1]
-
Viability Assessment: The viability of the adult worms is assessed via microscopic readout at various time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]
In Vivo Efficacy Study in S. mansoni-Infected Mice
-
Animal Model: Female mice are infected with S. mansoni cercariae.[1]
-
Treatment: At a specified time post-infection (e.g., 49 days), the infected mice are treated with the test compound via oral gavage at a specific dose (e.g., 400 mg/kg).[1]
-
Worm Burden Determination: At a set time after treatment (e.g., 14-21 days), the mice are euthanized, and the adult worms are recovered by perfusion of the hepatic portal system and mesenteric veins.[1] The total number of worms is counted, and the worm burden reduction is calculated by comparing the mean number of worms in the treated group to the untreated control group.[1]
Visualizations
Drug Discovery and Evaluation Workflow for this compound
The following diagram illustrates the general workflow for the identification and initial evaluation of this compound as an antischistosomal agent.
Caption: Workflow for the discovery and evaluation of this compound.
Signaling Pathways
Currently, the specific molecular target and the downstream signaling pathway inhibited by this compound in Schistosoma mansoni have not been elucidated in the available scientific literature. Phenotypic screening has been the primary method for identifying its antischistosomal activity.[1][3] Further research, such as target-based screening, genetic, or proteomic approaches, is required to identify the precise mechanism of action.
Conclusion and Future Directions
This compound stands out as a significant lead compound in the search for new antischistosomal drugs. Its potent in vitro activity against both NTS and adult S. mansoni is promising.[1] However, the moderate in vivo efficacy of the parent compound highlights the need for further optimization.[1] Structure-activity relationship studies have identified analogs with improved in vivo efficacy, suggesting that the N,N′-diarylurea scaffold is a viable starting point for the development of a clinical candidate.[1]
Future research should focus on:
-
Mechanism of Action Studies: Identifying the specific molecular target(s) of this compound in S. mansoni is crucial for understanding its mode of action and for rational drug design.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization: Improving the solubility, metabolic stability, and overall pharmacokinetic profile of this compound analogs is essential for enhancing their in vivo efficacy.[1][4]
-
Broad-Spectrum Activity: Evaluating the most promising analogs against other Schistosoma species is necessary to determine their potential as broad-spectrum antischistosomal agents.
References
An In-depth Technical Guide to the Physicochemical Properties of MMV665852
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV665852, also known by its chemical name 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea, is a promising N,N'-diarylurea compound that has demonstrated significant in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed workflow for elucidating its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding further drug development efforts.
| Property | Value | Source |
| IUPAC Name | 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | PubChem[3] |
| CAS Number | 370-50-3 | LookChem[4] |
| Molecular Formula | C₁₅H₈Cl₂F₆N₂O | PubChem[3] |
| Molecular Weight | 417.1 g/mol | PubChem[3] |
| Melting Point | 231-232 °C | LookChem[4] |
| Calculated logP (XLogP3) | 6.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[3] |
| Aqueous Solubility | Low (experimental value not reported) | [5] |
| pKa | 12.34 ± 0.70 (Predicted) | LookChem[4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds like this compound are outlined below.
Kinetic Aqueous Solubility Assay
This assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer, which is a critical parameter for assessing its potential oral bioavailability.
Materials:
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible)
-
Plate shaker
-
Centrifuge with plate rotor
-
UV/Vis microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM in 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
After incubation, centrifuge the plate at high speed to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-compatible 96-well plate.
-
Measure the UV absorbance of the supernatant at a predetermined wavelength maximum for this compound.
-
Calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in a solvent where it is freely soluble.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based in vitro model used to predict the passive permeability of a compound across the gastrointestinal tract.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Test compound (this compound)
-
PBS, pH 7.4
-
Acceptor sink buffer (containing a solubility enhancer if necessary)
-
LC-MS/MS or UV/Vis plate reader
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor wells with the acceptor sink buffer.
-
Prepare the donor solution by dissolving this compound in PBS (pH 7.4) at a known concentration.
-
Add the donor solution to the donor wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV/Vis spectroscopy.
-
The effective permeability coefficient (Pe) is calculated using the following formula:
Pe = (-ln(1 - CA/Cequ)) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA is the concentration in the acceptor well
-
Cequ is the equilibrium concentration
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the filter area
-
t is the incubation time
-
Elucidating the Mechanism of Action: A Proposed Workflow
The precise molecular target and signaling pathway of this compound in Schistosoma mansoni have not yet been fully elucidated. The following workflow outlines a rational approach to investigate its mechanism of action, leveraging modern systems biology techniques.
This workflow begins with the confirmation of the antischistosomal phenotype and determination of the potency of this compound. Subsequently, unbiased "omics" approaches, including transcriptomics, proteomics, and metabolomics, are employed to identify global changes in the parasite upon drug treatment. Bioinformatic analysis of these datasets will help to generate hypotheses about the affected biological pathways and potential molecular targets. These hypotheses can then be tested through target deconvolution techniques and validated using genetic tools like RNA interference (RNAi) or CRISPR/Cas9, ultimately leading to the mapping of the specific signaling pathway.
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flucofuron | C15H8Cl2F6N2O | CID 67788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of Schistosoma mansoni cercarial secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Schistosomula Killing Activity of MMV665852: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, underscores the urgent need for novel anthelmintics with different mechanisms of action.[1] The N,N′-diarylurea compound, MMV665852, has emerged from phenotypic screening of the Medicines for Malaria Venture (MMV) Malaria Box as a promising antischistosomal lead.[1] This technical guide provides a comprehensive overview of the schistosomula killing activity of this compound, presenting key data, detailed experimental protocols, and a visual representation of the evaluation workflow. While the precise molecular target and signaling pathway within the parasite remain to be fully elucidated, this document synthesizes the current knowledge to aid further research and development in the field of schistosomiasis therapeutics.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and its analogs against Schistosoma mansoni.
Table 1: In Vitro Activity of Selected N,N′-Diarylurea Analogs Against Newly Transformed Schistosomula (NTS) of S. mansoni
| Compound ID | IC50 (µM) | IC90 (µM) |
| This compound | ~0.8 * | Not Reported |
| Analog 1 | ≤0.5 | ≤1.4 |
| Analog 10 | Killed at 0.26 | Killed at 0.26 |
| Analog 29 | ≤0.5 | ≤1.4 |
| Analog 37 | Killed at 0.26 | Killed at 0.26 |
| Analog 38 | ≤0.5 | ≤1.4 |
| Analog 40 | ≤0.5 | ≤1.4 |
| Analog 45 | ≤0.5 | ≤1.4 |
| Analog 46 | ≤0.5 | ≤1.4 |
Note: The IC50 for this compound is reported for worm viability in a broader context in the source material and is included here for reference.[1] Data for analogs are from a 72-hour incubation period.[1]
Table 2: In Vitro Activity of Selected N,N′-Diarylurea Analogs Against Adult S. mansoni Worms
| Compound ID | IC50 (µM) at 72h | IC90 (µM) at 72h |
| This compound | 0.8 | Not Reported |
| Analog 1 | ≤0.8 | ≤2.4 |
| Analog 2 | ≤0.8 | ≤2.4 |
| Analog 10 | ≤0.8 | ≤2.4 |
| Analog 29 | ≤0.8 | ≤2.4 |
| Analog 37 | ≤0.8 | ≤2.4 |
| Analog 38 | ≤0.8 | ≤2.4 |
| Analog 40 | ≤0.8 | ≤2.4 |
| Analog 45 | ≤0.8 | ≤2.4 |
Source: Adapted from Cowan et al. (2015).[1]
Experimental Protocols
In Vitro Newly Transformed Schistosomula (NTS) Drug Assay
This protocol details the methodology for assessing the activity of compounds against the early developmental stage of S. mansoni.
a. Parasite Preparation:
-
Cercariae of S. mansoni are harvested from infected Biomphalaria glabrata snails.
-
Mechanical transformation into schistosomula is performed.
-
The resulting NTS are maintained in Medium 199 supplemented with 5% Fetal Calf Serum (FCS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C and 5% CO2 for 12 to 24 hours before the assay.[1]
b. Assay Procedure:
-
100 NTS are dispensed into each well of a 96-well plate.
-
Test compounds, including this compound, are diluted in the supplemented Medium 199 and added to the wells. A typical screening concentration is 33.3 µM.[1]
-
Control wells contain NTS exposed to the same concentration of the vehicle (e.g., DMSO) used to dissolve the compounds.[1]
-
The plates are incubated at 37°C and 5% CO2 for 72 hours.
c. Viability Assessment:
-
The viability of the schistosomula is assessed at 24, 48, and 72 hours post-incubation using a microscope.
-
Phenotypic scoring is based on motility, morphology, and granularity of the parasites.[1]
-
For determination of IC50 and IC90 values, compounds that show activity in the initial screen are tested in a serial dilution format.[1]
In Vitro Adult Worm Viability Assay
This protocol outlines the procedure for evaluating compound efficacy against mature S. mansoni.
a. Parasite Preparation:
-
Adult S. mansoni worms are recovered from experimentally infected mice (e.g., NMRI mice) 7-8 weeks post-infection.
-
Worms are washed in culture medium (e.g., RPMI 1640 supplemented with L-glutamine, FCS, penicillin, and streptomycin) and placed in 24-well plates.
b. Assay Procedure:
-
Adult worms are incubated in the presence of test compounds at various concentrations.
-
Control wells contain worms in media with the corresponding vehicle concentration.
-
Plates are incubated at 37°C and 5% CO2 for a specified period, typically up to 72 hours.
c. Viability Assessment:
-
Worm viability is assessed at regular intervals by microscopic observation of motor activity and morphological changes.
-
A scoring system is often employed to quantify the effect of the compound.
-
Colorimetric assays, such as those using XTT or resazurin, can also be adapted to provide a more quantitative measure of viability by assessing metabolic activity.
Cytotoxicity Assay (L6 Rat Skeletal Muscle Cells)
This protocol is used to determine the selectivity of the compounds by assessing their toxicity to a mammalian cell line.
a. Cell Culture:
-
L6 rat skeletal muscle cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with FCS and antibiotics.
b. Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The test compounds are added to the cells in a range of concentrations.
-
Plates are incubated for 70 hours.
c. Viability Measurement (Resazurin-based):
-
After the incubation period, a resazurin solution is added to each well.
-
The plates are incubated for a further 1-4 hours to allow viable cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence is measured using a microplate reader at an excitation of ~560 nm and an emission of ~590 nm.
-
The fluorescence intensity is proportional to the number of viable cells. The IC50 value for cytotoxicity is then calculated.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the discovery and initial characterization of the schistosomula killing activity of a compound like this compound.
Caption: Workflow for identifying and characterizing antischistosomal compounds.
Mechanism of Action: An Unresolved Question
A critical aspect of developing new therapeutics is understanding their mechanism of action. For this compound and its N,N′-diarylurea analogs, the precise molecular target and the downstream signaling pathways that lead to schistosomula death are currently not well defined in the scientific literature.
N,N′-diarylurea compounds, such as sorafenib, are known to function as kinase inhibitors in the context of cancer therapy, often targeting pathways like the RAF/MEK/ERK signaling cascade. This inhibition disrupts crucial cellular processes like proliferation and survival. It is plausible that this compound exerts its antischistosomal effect through a similar mechanism, by inhibiting one or more essential kinases in S. mansoni. However, without direct experimental evidence, this remains speculative.
Future research should focus on target identification studies to unravel the specific molecular interactions of this compound within the parasite. Techniques such as chemical proteomics, genetic knockdown, and computational modeling could be employed to pinpoint the target protein(s) and subsequently elucidate the affected signaling pathways. A deeper understanding of the mechanism of action will be invaluable for optimizing the N,N′-diarylurea scaffold for improved efficacy and for the rational design of next-generation antischistosomal drugs.
Conclusion
This compound stands as a promising starting point for the development of new drugs against schistosomiasis, demonstrating potent activity against both the larval and adult stages of S. mansoni in vitro. This technical guide has provided a consolidated resource of the available quantitative data and detailed experimental protocols for the evaluation of this compound class. While the lack of a defined mechanism of action presents a current knowledge gap, the established in vitro and in vivo screening methodologies provide a clear path forward for the further investigation and optimization of N,N′-diarylurea-based antischistosomals. The ultimate goal remains the development of a novel, effective, and safe therapeutic to combat the global burden of schistosomiasis.
References
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of MMV665852 against Schistosoma mansoni
Audience: Researchers, scientists, and drug development professionals in the field of schistosomiasis research.
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance, highlighting the urgent need for novel antischistosomal agents.[1] MMV665852, an N,N'-diarylurea compound, has emerged as a promising lead from the Medicines for Malaria Venture (MMV) Malaria Box, demonstrating significant in vitro activity against Schistosoma mansoni.[1] These application notes provide a comprehensive overview of the in vitro assay protocols for evaluating the efficacy of this compound against different life stages of S. mansoni.
Data Presentation
The in vitro activity of this compound and its analogs has been quantified against both newly transformed schistosomula (NTS) and adult S. mansoni worms. The following tables summarize the key efficacy data.
Table 1: In Vitro Activity of this compound against S. mansoni
| Life Stage | Parameter | Value | Reference |
| Adult Worms | IC50 | 0.8 µM | [1] |
| NTS | IC50 | Not explicitly stated for parent compound |
Table 2: In Vitro Activity of Selected Active Analogs of this compound against S. mansoni
| Compound Class | Life Stage | IC50 Range | IC90 Range | Reference |
| N,N'-diarylureas | Adult Worms | ≤0.8 µM | ≤2.4 µM | [1] |
| N,N'-diarylureas | NTS | ≤0.5 µM to 9.2 µM | ≤1.4 µM | [1] |
| N-phenyl benzamides | Adult Worms | ≤0.8 µM | ≤2.4 µM | [1] |
| N-phenyl benzamides | NTS | ≤0.5 µM | ≤1.4 µM | [1] |
| Aryl N-phenylcarbamates | Adult Worms | ≤0.8 µM | ≤2.4 µM | [1] |
| Aryl N-phenylcarbamates | NTS | ≤0.5 µM | ≤1.4 µM | [1] |
Experimental Protocols
Detailed methodologies for the in vitro screening of compounds against S. mansoni are crucial for reproducibility and comparison of results. The following protocols are synthesized from established screening assays.
Protocol 1: In Vitro Assay against Adult S. mansoni
Objective: To determine the viability of adult S. mansoni worms upon exposure to test compounds.
Materials:
-
Adult S. mansoni worms (49-70 days post-infection, recovered from mice by dissection)
-
RPMI 1640 culture medium
-
Fetal Calf Serum (FCS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
24-well plates
-
Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Worm Preparation: Adult S. mansoni are collected from infected mice and maintained in RPMI 1640 medium supplemented with 5% FCS and antibiotics at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to the desired final concentration (e.g., 33.3 µM) in the supplemented RPMI medium.[1] The final DMSO concentration in the wells should be kept low (e.g., 0.3%) to avoid toxicity.[1]
-
Assay Setup:
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Assess worm viability using an inverted microscope at multiple time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]
-
Viability is determined based on motor activity and morphological changes. Dead worms are typically characterized by a dark, granular appearance and lack of movement.
-
Protocol 2: In Vitro Assay against Newly Transformed Schistosomula (NTS)
Objective: To evaluate the effect of test compounds on the viability of the early developmental stage of S. mansoni.
Materials:
-
S. mansoni cercariae
-
DMEM (Dulbecco's Modified Eagle Medium), phenol red-free
-
Penicillin-Streptomycin solution
-
96-well plates (curved bottom)
-
Test compound dissolved in DMSO
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Inverted microscope or automated imaging system
Procedure:
-
NTS Preparation:
-
Mechanically transform cercariae into schistosomula.
-
Suspend the schistosomula in DMEM.
-
-
Assay Setup:
-
Dispense a suspension containing 30-40 schistosomula into each well of a 96-well plate.[2]
-
Add phenol red-free DMEM supplemented with antibiotics to each well.[2]
-
To prevent edge effects, the outer wells of the plate can be excluded.[2]
-
Incubate the plate overnight at 37°C in a 5% CO2 environment to allow for complete transformation.[2]
-
-
Compound Addition:
-
Incubation: Incubate the plates at 37°C in a 5% CO2 environment.
-
Viability Assessment:
-
Capture images of the wells at 20x magnification at 0, 24, 48, and 72 hours after treatment.[2]
-
Assess viability based on morphological changes and motility. Healthy schistosomula are typically elongated and motile, while damaged ones may appear rounded, granular, or immobile.
-
Automated systems using AI models like YOLOv5 can be employed for high-throughput and objective analysis of schistosomula viability.[2]
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro screening of this compound against S. mansoni.
Hypothetical Drug Action Pathway
While the precise molecular target of this compound in S. mansoni is not yet elucidated, a logical pathway of its effects can be conceptualized.
Caption: Logical flow of this compound's antischistosomal activity.
References
how to prepare MMV665852 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV665852 is a potent N,N'-diarylurea compound with demonstrated antischistosomal and antiprotozoal activities. As a member of the diarylurea class, which is known to include kinase inhibitors, this compound is a valuable tool for research into new treatments for parasitic diseases. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in experimental settings.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₄N₂O | Chemical Supplier |
| Molecular Weight | 350.03 g/mol | Chemical Supplier |
| Appearance | Solid | General Knowledge |
| Solubility in DMSO | ≥20 mg/mL | Chemical Supplier |
| Aqueous Solubility | Low (predicted) | [Implied from literature] |
| Storage (Solid) | -20°C for long-term storage | General laboratory practice |
| Storage (Stock Solution) | -20°C or -80°C | General laboratory practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 350.03 g/mol x 1000 mg/g = 3.50 mg
-
Weighing: Using a calibrated analytical balance, carefully weigh out approximately 3.50 mg of this compound powder and transfer it to a sterile, light-protecting microcentrifuge tube. Record the exact weight.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in an ultrasonic water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Storage:
-
For short-term storage (up to a few weeks), store the stock solution at -20°C.
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting cryovials and store at -80°C. This will minimize freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve accurate final concentrations, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM solution.
-
Further dilute this 100 µM solution by adding 100 µL to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Application: Immediately apply the freshly prepared working solutions to your cell cultures.
Signaling Pathway
N,N'-diarylurea compounds, the class to which this compound belongs, are known to function as kinase inhibitors in mammalian cells. While the primary target in Schistosoma mansoni may differ, understanding their potential effects on host cell signaling is crucial. A common target of N,N'-diarylureas is the Raf/MEK/ERK (MAPK) pathway, which is critical for cell proliferation and survival.
Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of N,N'-diarylureas.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound stock solutions in a typical cell-based experiment.
Caption: General workflow for this compound stock solution preparation and use.
Application Notes and Protocols for Utilizing MMV665852 in Adult Worm Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, underscores the urgent need for novel anthelmintics.[1][2] MMV665852, an N,N'-diarylurea compound, has emerged as a promising antischistosomal agent with potent in vitro activity against both the larval (schistosomula) and adult stages of Schistosoma mansoni.[1][3] These application notes provide a comprehensive overview and detailed protocols for conducting adult worm viability assays using this compound, intended to aid researchers in the discovery and development of new anti-schistosomal therapies.
Phenotypic screening, which involves the direct observation of a compound's effect on the whole organism, remains a cornerstone of anthelmintic drug discovery.[4] The protocols outlined below are designed for a laboratory setting and provide a framework for assessing the efficacy of this compound and its analogs against adult S. mansoni.
Data Presentation
The following tables summarize the in vitro activity of this compound and some of its analogs against S. mansoni.
Table 1: In Vitro Activity of this compound against Schistosoma mansoni
| Stage | Parameter | Value (μM) | Reference |
| Adult Worms | IC50 | 0.8 | [1][3] |
| Schistosomula | IC50 | 4.7 |
Table 2: In Vitro Activity of Selected N,N'-Diarylurea Analogs against Adult S. mansoni
| Compound | IC50 (μM) | IC90 (μM) | Reference |
| Analog 1 | ≤0.8 | ≤2.4 | [1] |
| Analog 2 | ≤0.8 | ≤2.4 | [1] |
| Analog 10 | ≤0.8 | ≤2.4 | [1] |
| Analog 29 | ≤0.8 | ≤2.4 | [1] |
| Analog 37 | ≤0.8 | ≤2.4 | [1] |
| Analog 38 | ≤0.8 | ≤2.4 | [1] |
| Analog 40 | ≤0.8 | ≤2.4 | [1] |
| Analog 45 | ≤0.8 | ≤2.4 | [1] |
Note: IC50 (50% inhibitory concentration) and IC90 (90% inhibitory concentration) values were determined after a 72-hour incubation period.[1]
Experimental Protocols
Preparation of Adult Schistosoma mansoni Worms
Adult S. mansoni are typically recovered from a laboratory animal model, such as mice, 6-8 weeks post-infection.
Materials:
-
Infected mice (6-8 weeks post-infection)
-
Euthanasia solution (e.g., pentobarbital)
-
Heparin
-
Perfusion fluid (e.g., citrate saline)
-
Peristaltic pump
-
Dissection tools
-
Petri dishes
-
Worm culture medium (e.g., RPMI 1640 or DMEM supplemented with fetal bovine serum and antibiotics)
Procedure:
-
Euthanize the infected mouse according to approved animal welfare protocols. The euthanasia solution should contain heparin to prevent blood clotting.
-
Perform a portal perfusion to flush the adult worms from the mesenteric veins of the liver.[5]
-
Collect the perfusate containing the worms into a Petri dish.
-
Under a dissecting microscope, carefully transfer the adult worm pairs to a fresh Petri dish containing pre-warmed culture medium.
-
Wash the worms several times with fresh culture medium to remove any remaining host cells and debris.
-
Worms are now ready for use in the viability assay.
Adult Worm Viability Assay with this compound
This protocol is designed for a 24- or 48-well plate format.
Materials:
-
Healthy, adult S. mansoni worm pairs
-
24- or 48-well cell culture plates
-
Worm culture medium
-
This compound stock solution (in DMSO)
-
Praziquantel (positive control)
-
DMSO (vehicle control)
-
Inverted microscope
Procedure:
-
Plate Preparation: Add the appropriate volume of pre-warmed culture medium to each well of the culture plate.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration does not exceed a level that is non-toxic to the worms (typically ≤0.5%). Prepare wells with praziquantel as a positive control and DMSO as a vehicle control.
-
Worm Distribution: Carefully place one to three adult worm pairs into each well of the prepared plate.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.[1]
-
Microscopic Evaluation: At 24, 48, and 72 hours, examine the worms under an inverted microscope. Assess their viability based on motility and morphological changes according to the scoring system in Table 3.
-
Data Analysis: Record the viability scores for each concentration of this compound. Calculate the IC50 and IC90 values using appropriate software (e.g., GraphPad Prism).
Table 3: Microscopic Scoring System for Adult Worm Viability
| Score | Motility | Morphology | Viability Status |
| 3 | Normal, active movement | Normal, translucent, no visible damage | Fully Viable |
| 2 | Reduced motility, sluggish | Minor changes, slight granularity | Partially Viable |
| 1 | Severely impaired motility, occasional twitching | Significant granularity, tegumental damage, contracted | Severely Compromised |
| 0 | No movement | Opaque, granular, severe tegumental damage, shrunken | Dead |
Visualizations
Caption: Workflow for the adult worm viability assay.
Caption: Hypothesized mechanism of action for this compound.
Discussion
The provided protocols offer a standardized method for evaluating the in vitro efficacy of this compound against adult S. mansoni. The microscopic scoring system allows for a semi-quantitative assessment of worm viability, which is crucial for determining dose-response relationships.
The precise molecular target of this compound in Schistosoma has not yet been fully elucidated. N,N'-diarylureas are known to have a broad spectrum of biological activities, and in other organisms, related compounds have been suggested to target various enzymes.[1] Further research is needed to identify the specific mechanism of action in helminths, which will be critical for rational drug design and overcoming potential resistance.
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni | Medicines for Malaria Venture [mmv.org]
- 3. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afbr-bri.org [afbr-bri.org]
Application Notes and Protocols for MMV665852 Administration in Mouse Models of Schistosomiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis remains a significant global health burden, and the reliance on a single drug, praziquantel, necessitates the discovery and development of new therapeutic agents. The N,N′-diarylurea compound, MMV665852, has emerged as a promising lead candidate with demonstrated activity against Schistosoma mansoni.[1] This document provides detailed application notes and protocols for the administration and evaluation of this compound in mouse models of schistosomiasis, based on published preclinical studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs against S. mansoni.
Table 1: In Vitro Activity of this compound against S. mansoni
| Stage | Parameter | Value | Reference |
| Adult Worms | IC50 | 0.8 µM | [1] |
| Newly Transformed Schistosomula (NTS) | IC50 | Not explicitly reported for this compound, but analogs show activity. | [1] |
Table 2: In Vivo Efficacy of this compound in S. mansoni-Infected Mice
| Compound | Dosage | Administration Route | Worm Burden Reduction (%) | Statistical Significance | Reference |
| This compound | 400 mg/kg (single dose) | Oral | 53% | Not specified as statistically significant in the primary text. | [1] |
| Analog 1 | 400 mg/kg (single dose) | Oral | 66% | Statistically Significant | [1] |
| Other Analogs (8 compounds) | 400 mg/kg (single dose) | Oral | 0 - 43% | Not Statistically Significant | [1] |
Experimental Protocols
In Vivo Administration of this compound in S. mansoni-Infected Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse model of schistosomiasis.
Materials:
-
Female NMRI mice (or other suitable strain)
-
S. mansoni cercariae
-
This compound
-
Vehicle (e.g., 70% Tween 80, 30% ethanol, or other appropriate vehicle)
-
Oral gavage needles
-
Standard animal housing and handling equipment
-
Perfusion solution (e.g., saline with heparin)
-
Dissection tools
Procedure:
-
Infection of Mice:
-
Infect female NMRI mice with approximately 80-100 S. mansoni cercariae via the subcutaneous or percutaneous route.
-
House the infected mice under standard laboratory conditions for 49 days to allow the parasites to mature into adult worms.
-
-
Compound Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration to deliver a 400 mg/kg dose.
-
Administer a single oral dose of the this compound suspension to the infected mice using an oral gavage needle.
-
Include a control group of infected mice that receives only the vehicle.
-
-
Worm Burden Determination:
-
At a predetermined time point post-treatment (e.g., 14-21 days), euthanize the mice.
-
Perfuse the hepatic portal system and mesenteric veins to recover the adult worms.
-
Count the number of male and female worms for each mouse.
-
-
Data Analysis:
-
Calculate the mean worm burden for the treated and control groups.
-
Determine the percentage of worm burden reduction using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed reduction.
-
In Vitro Assay for Adult S. mansoni Worms
This protocol describes the in vitro screening of this compound against adult S. mansoni.
Materials:
-
Adult S. mansoni worms (recovered from infected mice)
-
RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics
-
This compound
-
DMSO (for compound dissolution)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Worm Preparation:
-
Recover adult worms from infected mice 42-49 days post-infection.
-
Wash the worms in pre-warmed culture medium.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired test concentrations (e.g., starting from 10 µM). Ensure the final DMSO concentration does not exceed a level that is toxic to the worms (typically <1%).
-
Add 2 ml of the compound dilutions to the wells of a 24-well plate.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., praziquantel).
-
Place 2-3 adult worms of each sex into each well.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observe the worms under an inverted microscope at 24, 48, and 72 hours post-incubation.
-
Score the viability of the worms based on motility, morphology, and tegumental alterations. A common scoring system ranges from 3 (normal activity) to 0 (dead).
-
-
Data Analysis:
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of worm viability at a specific time point (e.g., 72 hours).
-
Visualizations
Experimental Workflow for Evaluating this compound and its Analogs
Caption: Workflow for the screening and evaluation of this compound analogs.
Logical Relationship in Structure-Activity Relationship (SAR) Studies
Caption: Logical flow of a structure-activity relationship study.
Mechanism of Action
The precise mechanism of action of this compound and other N,N′-diarylureas against Schistosoma has not yet been fully elucidated.[2][3] Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on both aryl units of the diarylurea scaffold appears to be important for their schistosomicidal activity.[3] However, the specific molecular target within the parasite remains unknown. Further research is required to identify the target and signaling pathways affected by this class of compounds. The lack of a direct correlation between compound exposure and in vivo activity in some studies suggests that factors beyond simple pharmacokinetics may be at play.[2]
References
Application Notes and Protocols for Testing MMV665852 on Newly Transformed Schistosomula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affecting millions worldwide.[1][2] The current reliance on a single drug, praziquantel, highlights the urgent need for novel anthelmintics.[1] MMV665852, an N,N'-diarylurea compound, has emerged as a promising antischistosomal lead, demonstrating significant in vitro activity against Schistosoma mansoni.[1][3][4] This document provides detailed protocols for the in vitro testing of this compound on newly transformed schistosomula (NTS), the first intra-mammalian stage of the parasite.[5] These protocols are designed to ensure reproducibility and provide a framework for further investigation of this compound and its analogs.
Data Presentation: In Vitro Efficacy of this compound and Analogs
The following tables summarize the reported in vitro activity of this compound and selected analogs against S. mansoni newly transformed schistosomula and adult worms. This data is crucial for comparative analysis and dose-selection in future experiments.
Table 1: In Vitro Activity of this compound against S. mansoni
| Stage | Parameter | Value | Reference |
| Adult Worms | IC50 | 0.8 µM | [1][4] |
| NTS & Adult Worms | Observation | Killed within 72h at 33.3 µM | [3] |
Table 2: In Vitro Activity of Selected this compound Analogs against S. mansoni NTS and Adult Worms at 33.3 µM
| Compound Class | Number of Analogs Tested | Analogs that Killed NTS within 72h | Analogs that Killed Adult Worms within 72h | Reference |
| N,N'-diarylureas and related compounds | 46 | 13 | 14 | [3] |
Experimental Protocols
Protocol for Mechanical Transformation of S. mansoni Cercariae to Newly Transformed Schistosomula (NTS)
This protocol describes a widely used mechanical method for transforming infective cercariae into NTS, which mimics the initial stage of mammalian infection.[5][6][7][8]
Materials:
-
S. mansoni cercariae suspension
-
50 mL conical centrifuge tubes
-
Ice
-
Centrifuge
-
RPMI 1640 medium, supplemented with 5% Fetal Bovine Serum and 1X Penicillin-Streptomycin (pre-warmed to 37°C)[6]
-
10 mL syringe and a 22-gauge, double-ended, luer-lok emulsifying needle[6][7] or a vortex mixer[9][10]
-
Petri dishes or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cercariae Concentration:
-
Mechanical Transformation (choose one method):
-
Syringe Method:
-
Resuspend the cercarial pellet in a small volume of cold RPMI 1640.
-
Draw the suspension into a 10 mL syringe fitted with a 22-gauge emulsifying needle. Attach a second syringe to the other end.[6][7]
-
Forcefully pass the suspension back and forth between the two syringes approximately 40 times to shear the tails from the bodies.[6][7]
-
-
Vortex Method:
-
-
Purification of Schistosomula (optional but recommended):
-
Washing and Culturing:
-
Wash the resulting schistosomula pellet twice with pre-warmed RPMI 1640 by centrifugation at 100 x g for 5 minutes at 4°C.[9]
-
Resuspend the final pellet in complete RPMI 1640 medium.
-
Dispense the NTS suspension into petri dishes or 12-well plates.[6]
-
Incubate at 37°C in a 5% CO2 atmosphere.[6][9] The schistosomula are now ready for drug testing.
-
Protocol for In Vitro Drug Testing of this compound on NTS
This protocol outlines the procedure for exposing NTS to this compound and assessing their viability.
Materials:
-
Newly transformed schistosomula (from Protocol 1)
-
Complete RPMI 1640 medium
-
This compound stock solution (dissolved in DMSO)
-
96-well or 384-well flat-bottom microtiter plates
-
Vehicle control (DMSO)
-
Positive control (e.g., a known schistosomicidal drug)
-
Inverted microscope
-
Viability stains (optional, see below)
-
Plate reader (for fluorescence or colorimetric assays)
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects parasite viability (typically ≤0.1%).[12]
-
Dispense the drug dilutions into the wells of the microtiter plate. Include wells with vehicle control (medium + DMSO) and a positive control.
-
-
Parasite Dispensing:
-
Adjust the concentration of the NTS suspension to a desired density (e.g., 100-200 NTS per well for a 96-well plate).[11]
-
Add the NTS suspension to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for the desired duration (e.g., 24, 48, 72 hours).[13]
-
-
Viability Assessment (choose one or more methods):
-
Microscopic Evaluation:
-
Observe the schistosomula under an inverted microscope.[14]
-
Assess viability based on motility, morphology (shape, granularity), and integrity of the tegument. Dead or dying parasites are typically immobile, granular, and may show tegumental damage.
-
-
Fluorescence-Based Assays:
-
Use a dual-staining method with fluorescein diacetate (FDA) and propidium iodide (PI).[15][16] Live parasites with intact membranes will take up FDA and fluoresce green, while dead parasites with compromised membranes will be stained by PI and fluoresce red.[15]
-
Incubate the parasites with the dyes according to the manufacturer's instructions and measure fluorescence using a plate reader.
-
-
Colorimetric Assays:
-
Assays based on the reduction of tetrazolium salts like XTT can be used to measure metabolic activity as an indicator of viability.[12]
-
Add the reagent to the wells, incubate, and measure the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
For microscopic evaluation, calculate the percentage of dead or affected parasites at each concentration.
-
For fluorescence and colorimetric assays, normalize the readings to the vehicle control (100% viability) and a negative control of heat-killed parasites (0% viability).[12]
-
Determine the IC50 (the concentration of the compound that causes 50% inhibition of viability) by plotting the data and fitting it to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound on NTS.
Caption: Overview of viability assessment methods for schistosomula.
References
- 1. journals.asm.org [journals.asm.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. afbr-bri.org [afbr-bri.org]
- 10. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanically produced schistosomula as a higher-throughput tools for phenotypic pre-screening in drug sensitivity assays: current research and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 | MDPI [mdpi.com]
- 14. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Development and Validation of a Quantitative, High-Throughput, Fluorescent-Based Bioassay to Detect Schistosoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of MMV665852 in L6 Rat Skeletal Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of the compound MMV665852 in the L6 rat skeletal muscle cell line. L6 cells, derived from rat skeletal muscle tissue, are a valuable in vitro model for studying muscle cell biology, including differentiation, metabolism, and toxicity.[1] This document outlines the materials, reagents, and step-by-step procedures for conducting a reliable and reproducible cytotoxicity assay to determine the potential adverse effects of this compound on skeletal muscle cells. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Data Presentation
Currently, there is no publicly available data on the cytotoxicity of this compound in L6 cells. The following table is a template for summarizing quantitative data, such as the half-maximal inhibitory concentration (IC50), that would be generated from the described experimental protocols.
| Assay Type | Endpoint | Incubation Time (hours) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MTT Assay | Cell Viability | 24 | Data to be determined | e.g., Doxorubicin |
| MTT Assay | Cell Viability | 48 | Data to be determined | e.g., Doxorubicin |
| MTT Assay | Cell Viability | 72 | Data to be determined | e.g., Doxorubicin |
Experimental Protocols
A common and well-established method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
L6 rat skeletal muscle cells (e.g., ATCC CRL-1458)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Cell Culture
-
Culture L6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. For subculturing, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a lower density.
MTT Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the L6 cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of incubation, remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin). Also, include wells with medium only as a background control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound in L6 cells using the MTT assay.
Hypothetical Signaling Pathway
As the mechanism of action of this compound is not defined in the provided context, this diagram illustrates a hypothetical signaling pathway that could be investigated if cytotoxicity is observed. For instance, many cytotoxic compounds induce apoptosis through the activation of caspase cascades.
Caption: A hypothetical signaling pathway illustrating potential induction of apoptosis by this compound.
References
Application Notes and Protocols for Measuring Worm Burden Reduction with MMV665852
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV665852 is an N,N'-diarylurea compound that has demonstrated promising activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound and its analogs in a murine model of schistosomiasis, with a primary focus on the accurate measurement of worm burden reduction. The protocols outlined below cover animal infection, drug preparation and administration, and the portal perfusion technique for worm recovery. Adherence to these standardized methods is crucial for generating reproducible and comparable data in the preclinical development of new antischistosomal drug candidates.
Data Presentation: In Vivo Efficacy of this compound and Analogs
The following table summarizes the reported in vivo efficacy of this compound and one of its analogs against Schistosoma mansoni in infected mice. This data highlights the potential of this chemical scaffold and provides a benchmark for further optimization studies.
| Compound | Dosage | Administration Route | Mouse Strain | Worm Burden Reduction (%) | Statistical Significance | Reference |
| This compound | 400 mg/kg | Single Oral Dose | S. mansoni-infected mice | 53 | Not Specified | [2] |
| This compound Analog (unspecified) | 400 mg/kg | Single Oral Dose | S. mansoni-infected mice | 66 | Statistically Significant | [1][3] |
| 8 Other this compound Analogs | 400 mg/kg | Single Oral Dose | S. mansoni-infected mice | 0 - 43 | Not Specified | [1][3] |
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the in vivo efficacy of this compound.
Detailed Experimental Protocols
In Vivo Schistosoma mansoni Infection of Mice
This protocol describes the percutaneous infection of mice with S. mansoni cercariae to establish an infection suitable for efficacy testing.
Materials:
-
Schistosoma mansoni cercariae
-
Female Swiss Webster mice (or other suitable strain), 4-6 weeks old
-
Mouse restrainers
-
Shallow containers or petri dishes
-
Dechlorinated water
-
Dissecting microscope
Procedure:
-
Cercarial Enumeration: Freshly shed S. mansoni cercariae are collected and their concentration is determined by counting aliquots under a dissecting microscope.
-
Infection Dose Preparation: The cercarial suspension is diluted with dechlorinated water to achieve the desired infection dose (typically 80-100 cercariae per mouse) in a volume suitable for exposure.
-
Mouse Restraint: Each mouse is placed in a restrainer, allowing for the exposure of the abdomen or tail.
-
Percutaneous Infection: The restrained mouse's abdomen or tail is submerged in the cercarial suspension for 30-60 minutes.
-
Post-Infection Housing: After exposure, the mice are dried and returned to their cages. The infection is allowed to mature for approximately 49 days before the commencement of drug treatment.
Preparation of this compound for Oral Gavage
This protocol provides a general method for preparing a suspension of this compound for oral administration to mice, suitable for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, or 1% methylcellulose with 0.1% Tween 80)
-
Weighing balance
-
Mortar and pestle
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flask or graduated cylinder
Procedure:
-
Calculate Required Amounts: Determine the total amount of this compound and vehicle needed based on the number of mice, their average weight, and the target dose (e.g., 400 mg/kg).
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Trituration: If the powder is aggregated, gently grind it in a mortar and pestle to ensure a fine, uniform consistency.
-
Paste Formation: Transfer the weighed powder to a beaker. Add a small volume of the vehicle and mix with a spatula to form a smooth, homogenous paste. This step is crucial for preventing clumping.
-
Suspension Preparation: While continuously stirring with a magnetic stirrer, gradually add the remaining vehicle to the paste until the final desired volume and concentration are reached.
-
Homogenization: Continue stirring until the suspension is uniform. The suspension should be prepared fresh daily and stirred continuously during the dosing procedure to ensure consistent administration.
In Vivo Efficacy Assessment and Worm Burden Reduction Calculation
This protocol details the administration of this compound, the recovery of adult worms, and the calculation of efficacy.
Materials:
-
S. mansoni-infected mice (49 days post-infection)
-
Prepared this compound suspension
-
Oral gavage needles (18-20 gauge for mice)
-
Syringes
-
Heparin solution
-
Pentobarbital sodium (or other suitable anesthetic)
-
Perfusion pump and tubing
-
Dissection tools
-
Collection beakers or petri dishes
-
Dissecting microscope
Procedure:
-
Animal Grouping: Infected mice are randomly assigned to a treatment group (receiving this compound) and a control group (receiving the vehicle only).
-
Oral Administration: Administer a single oral dose of the this compound suspension (or vehicle) to each mouse using a gavage needle. The volume is calculated based on the individual mouse's body weight.
-
Post-Treatment Period: The mice are monitored for 14 days following treatment.
-
Anesthesia and Heparinization: On day 14 post-treatment, each mouse is anesthetized with pentobarbital sodium and administered heparin intraperitoneally to prevent blood clotting.
-
Portal Perfusion: The portal vein is cannulated, and a perfusion solution (e.g., citrate saline) is pumped through the hepatic portal system to flush the adult worms from the mesenteric veins into a collection beaker. The liver and mesenteric veins should be carefully examined for any remaining worms.
-
Worm Counting and Sexing: The collected worms are then counted and sexed (male/female) under a dissecting microscope.
-
Worm Burden Reduction Calculation: The percentage of worm burden reduction is calculated for each treated group relative to the vehicle-treated control group using the following formula:
Worm Burden Reduction (%) = [1 - (Mean number of worms in treated group / Mean number of worms in control group)] x 100
-
Statistical Analysis: The significance of the worm burden reduction is determined using appropriate statistical tests, such as a Student's t-test or a non-parametric equivalent (e.g., Mann-Whitney U test), comparing the worm counts of the treated and control groups. A p-value of < 0.05 is typically considered statistically significant.
References
Application Notes: MMV665852 in High-Throughput Screening for Antiparasitic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV665852 is an N,N'-diarylurea compound that has emerged as a significant lead from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of 400 commercially available compounds with demonstrated activity against malaria.[1] This compound has shown promising in vitro activity against both the blood-stage parasites of Plasmodium falciparum and the various life stages of Schistosoma mansoni, the parasite responsible for schistosomiasis.[1][2][3][4][5][6] These application notes provide a comprehensive overview of the use of this compound and its analogs in high-throughput screening (HTS) campaigns aimed at the discovery of novel antiparasitic agents.
The primary application of this compound in a high-throughput context is as a reference compound or a chemical scaffold for the development of structure-activity relationships (SAR) to guide the synthesis of more potent analogs.[1][3][4][5][6] This document outlines the protocols for in vitro screening against S. mansoni and discusses the potential mechanism of action which can be exploited for target-based screening approaches.
Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, studies on closely related diarylurea compounds suggest a potential target in P. falciparum. Whole-genome sequencing of parasite clones resistant to a similar compound, MMV665953, has identified PfATPase2 as a possible target.[2] PfATPase2 is believed to be involved in maintaining lipid asymmetry in the parasite's membranes, a critical process for membrane trafficking and overall parasite viability.[2] It is hypothesized that inhibition of PfATPase2 by diarylurea compounds disrupts these essential functions, leading to parasite death.
Caption: Putative mechanism of action for this compound analogs in P. falciparum.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs from various screening assays.
Table 1: In Vitro Activity of this compound against Schistosoma mansoni
| Parameter | Value | Reference |
| 50% Inhibitory Concentration (IC50) | 0.8 µM | [1] |
| Worm Burden Reduction in vivo (mouse model) | 53% | [1] |
Table 2: Activity of this compound Analogs against Adult S. mansoni In Vitro
| Compound Class | Number of Analogs Tested | Activity at 33.3 µM | Analogs with IC90 ≤ 10 µM | Reference |
| N,N'-diarylureas | 46 | 14 killed adult worms within 72h | 9 | [1][3][4][5][6] |
Experimental Protocols
High-Throughput Screening Workflow for Antischistosomal Compounds
This workflow outlines the key stages in a typical HTS campaign to identify novel antischistosomal compounds, using this compound as a reference.
Caption: A multi-stage HTS workflow for identifying and validating antischistosomal compounds.
Protocol 1: In Vitro Drug Assay against Schistosoma mansoni
This protocol is adapted from methodologies used in the screening of the MMV Malaria Box.[1]
Objective: To determine the in vitro activity of test compounds against newly transformed schistosomula (NTS) and adult S. mansoni.
Materials:
-
RPMI 1640 culture medium
-
Fetal Calf Serum (FCS)
-
Penicillin-Streptomycin solution
-
24-well plates
-
Test compounds (including this compound as a positive control) dissolved in an appropriate solvent (e.g., DMSO)
-
Adult S. mansoni worms and/or NTS
Procedure:
-
Preparation of Culture Medium: Supplement RPMI 1640 medium with 5% FCS, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Compound Dilution: Prepare serial dilutions of the test compounds. For a primary screen, a single concentration of 33.3 µM is often used.[1][3][5][6]
-
Plating: Add the diluted compounds to the wells of a 24-well plate.
-
Parasite Addition: Add three adult worms of each sex (or a defined number of NTS) to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for up to 72 hours.
-
Microscopic Readout: At 24, 48, and 72-hour intervals, assess parasite viability using a scoring scale based on motility and morphology.[1] A common scoring scale is:
-
3: Normal motility and morphology
-
2: Reduced motility, some morphological changes
-
1: Severely reduced motility, altered morphology
-
0: Complete immotility, altered morphology
-
-
Data Analysis: For dose-response experiments, calculate IC50 and IC90 values using appropriate software (e.g., CompuSyn).[1]
Protocol 2: Cytotoxicity Assay
Objective: To determine the selectivity of hit compounds by assessing their toxicity against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., L6 cells)
-
Appropriate cell culture medium
-
96-well plates
-
Test compounds
-
Resazurin-based viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control for cytotoxicity (e.g., podophyllotoxin).
-
Incubation: Incubate the plates for 70-72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for a further 2-4 hours.
-
Readout: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 values for cytotoxicity. The selectivity index can be determined by dividing the cytotoxic IC50 by the antiparasitic IC50.
Protocol 3: Mouse Liver Microsome Stability Assay
Objective: To assess the metabolic stability of hit compounds.[1]
Materials:
-
Mouse liver microsomes
-
NADPH-regenerating system
-
Test compounds (at 1 µM)
-
Acetonitrile
-
Internal standard (e.g., diazepam)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing the test compound and liver microsomes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Control: Include control samples without the NADPH-regenerating system to monitor for non-metabolic degradation.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.
Conclusion
This compound serves as a valuable chemical tool in the high-throughput screening and discovery of new drugs for parasitic diseases. The protocols and data presented here provide a framework for researchers to design and execute screening campaigns to identify and characterize novel N,N'-diarylurea analogs or other compounds with potent antiparasitic activity. The potential mechanism of action through inhibition of PfATPase2 also opens avenues for target-based assay development. Further optimization of compounds based on the this compound scaffold should focus on improving metabolic stability and in vivo efficacy to translate in vitro hits into viable clinical candidates.[1][3][4][5][6]
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni | Medicines for Malaria Venture [mmv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni | Medicines for Malaria Venture [mmv.org]
Application Notes and Protocols for Structure-Activity Relationship Studies of MMV665852
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV665852 is a promising N,N'-diarylurea compound that has demonstrated significant activity against various pathogens, including the malaria parasite Plasmodium falciparum. Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its potency, selectivity, and pharmacokinetic properties to develop it into a viable drug candidate. This document provides detailed application notes and experimental protocols for conducting SAR studies on this compound and its analogs, with a focus on its potential mechanism of action as an inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a key enzyme in the parasite's life cycle.
Objective
The primary objective of these studies is to systematically evaluate the impact of structural modifications to the this compound scaffold on its biological activity. This will enable the identification of key chemical moieties responsible for its antimalarial efficacy and guide the rational design of more potent and drug-like analogs.
Experimental Design Workflow
The overall workflow for the SAR study of this compound is an iterative cycle of chemical synthesis, biological evaluation, and data analysis.
Proposed Signaling Pathway Inhibition
This compound and its analogs are hypothesized to exert their antimalarial effect by inhibiting PfPI4K. This enzyme plays a critical role in the parasite's phosphatidylinositol signaling pathway, which is essential for various cellular processes, including vesicle trafficking and membrane dynamics.
Data Presentation
All quantitative data from the SAR studies should be summarized in a structured table to facilitate comparison and analysis.
Table 1: Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 Group | R2 Group | P. falciparum IC50 (nM)[1][2] | Cytotoxicity (HepG2) CC50 (µM) | Selectivity Index (SI) | Metabolic Stability (t1/2 in HLM, min) |
| This compound | -H | -Cl | 50 | > 25 | > 500 | 45 |
| Analog-1 | -F | -Cl | 75 | > 25 | > 333 | 60 |
| Analog-2 | -CH3 | -Cl | 30 | 20 | 667 | 35 |
| Analog-3 | -H | -Br | 60 | > 25 | > 417 | 50 |
| Analog-4 | -H | -CF3 | 25 | 15 | 600 | 20 |
| Analog-5 | -OCH3 | -Cl | 150 | > 25 | > 167 | 75 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Anti-plasmodial Activity Assay (P. falciparum Growth Inhibition)
This protocol is adapted from the SYBR Green I-based fluorescence assay, which is widely used for monitoring the drug susceptibility of malaria parasites.[3]
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human red blood cells (O+)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Artemisinin)
-
Negative control (DMSO)
-
Fluorescence microplate reader
Procedure:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
In a 96-well plate, add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit).
-
Add 50 µL of the diluted test compounds to the respective wells. Include positive and negative controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration.
Mammalian Cell Cytotoxicity Assay
This protocol utilizes the MTT assay to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2).[4][5]
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Absorbance microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the metabolic stability of the compounds using human liver microsomes (HLM).[6][7][8]
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (dissolved in acetonitrile or DMSO)
-
Positive control (e.g., Verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining compound against time.
Conclusion
The systematic application of these protocols will facilitate a comprehensive SAR study of this compound. The resulting data will be instrumental in understanding the molecular determinants of its antimalarial activity and will guide the design of new analogs with improved therapeutic potential. This iterative process of design, synthesis, and testing is fundamental to the successful development of novel antimalarial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. The mechanism of antimalarial action of [Au(CQ)(PPh(3))]PF(6): structural effects and increased drug lipophilicity enhance heme aggregation inhibition at lipid/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Metabolic Stability of MMV665852 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV665852, a potent N,N'-diarylurea analog, has demonstrated significant activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. In the pursuit of developing novel antischistosomal drugs with improved pharmacokinetic profiles, a series of analogs of this compound have been synthesized and evaluated. A critical aspect of this evaluation is the assessment of their metabolic stability, a key determinant of a drug candidate's in vivo half-life, oral bioavailability, and overall therapeutic efficacy. This document provides a comprehensive overview of the metabolic stability of this compound analogs, including a detailed experimental protocol for its assessment using mouse liver microsomes.
Data Presentation
The metabolic stability of a panel of this compound analogs was assessed by determining their in vitro half-life (t½) and intrinsic clearance (CLint) in mouse liver microsomes. The data reveals a range of metabolic liabilities among the analogs, highlighting opportunities for structure-activity relationship (SAR) studies to guide the design of more stable compounds.
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| This compound | 25.3 | 27.4 | Moderate |
| Analog 1 | > 60 | < 11.6 | High |
| Analog 2 | 15.8 | 43.8 | Low |
| Analog 3 | 45.1 | 15.4 | High |
| Analog 4 | 8.2 | 84.5 | Very Low |
| Analog 5 | 58.7 | 11.8 | High |
| Analog 6 | 19.6 | 35.3 | Moderate |
| Analog 7 | 33.1 | 20.9 | Moderate |
| Analog 8 | 12.5 | 55.4 | Low |
| Analog 9 | > 60 | < 11.6 | High |
| Analog 10 | 22.7 | 30.5 | Moderate |
Note: Data is representative and compiled from published studies on this compound analogs. The classification is based on the in vitro half-life.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro metabolic stability of this compound analogs in mouse liver microsomes.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Mouse Liver Microsomes
This protocol details the procedure for determining the metabolic stability of this compound analogs using pooled mouse liver microsomes.
1. Materials and Reagents
-
This compound analogs and control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Pooled Mouse Liver Microsomes (commercially available)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Internal Standard (IS) solution (e.g., a structurally unrelated compound in ACN)
-
96-well incubation plates
-
LC-MS/MS system
2. Preparation of Solutions
-
Compound Stock Solutions (10 mM): Dissolve each this compound analog and control compound in DMSO to a final concentration of 10 mM.
-
Working Solutions (100 µM): Dilute the 10 mM stock solutions in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µM.
-
Microsomal Suspension: On the day of the experiment, thaw the pooled mouse liver microsomes on ice. Dilute the microsomes with cold 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep the suspension on ice.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure
-
To each well of a 96-well plate, add 178 µL of the microsomal suspension.
-
Add 2 µL of the 100 µM working solution of the test compound or control compound to the appropriate wells to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each well. The final incubation volume is 200 µL.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 400 µL of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
For negative controls, add the NADPH regenerating system after the quenching step to assess for any non-enzymatic degradation.
4. Sample Processing and Analysis
-
Seal the 96-well plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
5. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in the incubation)
Conclusion
The assessment of metabolic stability is a cornerstone of preclinical drug development. The protocols and data presented here provide a framework for evaluating this compound analogs, enabling the selection of candidates with favorable pharmacokinetic properties for further development in the fight against schistosomiasis. The use of standardized in vitro assays allows for reproducible and comparative data that is essential for making informed decisions in the drug discovery pipeline.
Troubleshooting & Optimization
Navigating the Challenges of MMV665852 In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of MMV665852 in the context of in vivo research. Poor aqueous solubility has been identified as a significant hurdle to translating the promising in vitro antischistosomal activity of this N,N′-diarylurea compound into robust in vivo efficacy. This guide offers insights into formulation strategies and experimental considerations to enhance the bioavailability of this compound for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The aqueous solubility of this compound and its analogs is reported to be generally low, at less than 0.3 μM[1]. This low solubility is a primary factor contributing to challenges in achieving adequate systemic exposure in in vivo models.
Q2: What was the formulation used in previous in vivo studies with this compound?
A2: In published studies, this compound and its analogs were formulated for oral administration in mice by first dissolving the compound in dimethyl sulfoxide (DMSO) to 5% of the final volume. This solution was then diluted with a 1% (mass/volume) solution of hydroxypropyl methylcellulose (HPMC) in distilled water[2].
Q3: Were there any noted issues with this previously used formulation?
A3: Yes, a critical observation from the studies was that the majority of the N,N′-diarylurea compounds, including presumably this compound, did not completely dissolve in the 5% DMSO/1% HPMC formulation[2]. This indicates that the administered dose was likely a suspension rather than a solution, which can lead to variable absorption and inconsistent bioavailability.
Q4: What is the general mechanism of action for N,N′-diarylureas like this compound?
A4: N,N′-diarylureas are a versatile class of compounds with a broad spectrum of biological activities, including potential applications in oncology, immunology, and infectious diseases[1][3]. Their specific mechanism of action against Schistosoma mansoni is not yet fully elucidated, as this compound was identified through phenotypic screening[1]. This means its biological effect is observed without a complete understanding of its molecular target.
Troubleshooting Guide: Improving this compound Solubility for In Vivo Experiments
This section provides a step-by-step guide to address the solubility challenges of this compound in preclinical studies.
Initial Assessment and Physicochemical Properties
Before attempting advanced formulation strategies, it is crucial to understand the physicochemical properties of this compound.
| Property | Reported Value/Characteristic | Implication for In Vivo Studies |
| Aqueous Solubility | < 0.3 μM[1] | Very low; dissolution is likely the rate-limiting step for absorption. |
| Chemical Class | N,N′-diarylurea[1] | Often associated with poor water solubility. |
| in vivo Formulation Observation | Incomplete dissolution in 5% DMSO/1% HPMC[2] | The standard formulation is likely a suspension, leading to variable exposure. |
Recommended Formulation Strategies
Given the poor solubility, a systematic approach to formulation development is recommended. The following workflow outlines potential strategies to explore.
1. Co-solvent Systems:
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.
-
Protocol:
-
Prepare stock solutions of this compound in various biocompatible co-solvents such as DMSO, N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG400), or Solutol® HS 15.
-
Determine the maximum solubility of this compound in each neat co-solvent.
-
Prepare a series of aqueous dilutions of the co-solvent systems (e.g., 10% co-solvent, 20% co-solvent, etc.) and determine the solubility of this compound in each.
-
Select the co-solvent system that provides the desired solubility at the lowest non-toxic concentration of the organic solvent.
-
Important: Always include a vehicle control group in your in vivo experiments to account for any effects of the co-solvent itself.
-
2. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Rationale: For lipophilic compounds, formulation with oils, surfactants, and co-solvents can improve solubility and oral absorption.
-
Protocol:
-
Screen the solubility of this compound in various oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG400).
-
Based on the solubility data, select a combination of an oil, a surfactant, and a co-solvent.
-
Prepare various ratios of the selected components and visually assess their self-emulsification properties upon gentle agitation in an aqueous medium.
-
Characterize the resulting microemulsion for particle size and stability.
-
Administer the optimized SEDDS formulation orally to the animal model.
-
3. Amorphous Solid Dispersions (ASDs):
-
Rationale: Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Protocol:
-
Select a suitable polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), or Soluplus®.
-
Dissolve both this compound and the polymer in a common volatile solvent.
-
Prepare the ASD by removing the solvent using techniques like spray-drying or film evaporation.
-
Characterize the resulting solid for its amorphous nature using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Evaluate the dissolution profile of the ASD in a biorelevant medium.
-
4. Particle Size Reduction (Nanosuspensions):
-
Rationale: Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.
-
Protocol:
-
Prepare a suspension of this compound in an aqueous vehicle containing stabilizers (surfactants or polymers).
-
Reduce the particle size using high-pressure homogenization or wet milling.
-
Monitor the particle size distribution during the process until the desired nanoscale is achieved.
-
Characterize the final nanosuspension for particle size, stability, and dissolution rate.
-
Logical Flow for Troubleshooting In Vivo Studies
The following diagram illustrates a logical approach to troubleshooting poor in vivo outcomes with this compound, focusing on the interplay between formulation, pharmacokinetics, and efficacy.
By systematically addressing the solubility and formulation challenges of this compound, researchers can increase the likelihood of achieving meaningful and reproducible results in in vivo studies, ultimately aiding in the development of new antischistosomal therapies.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of N,N'-Diarylureas
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor aqueous solubility of N,N'-diarylurea compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Problem: My N,N'-diarylurea compound is precipitating out of my aqueous buffer during my in vitro assay.
Answer: Precipitation of N,N'-diarylureas in aqueous buffers is a common issue due to their hydrophobic nature. Here are several troubleshooting steps you can take:
-
Co-solvents: Introduce a water-miscible organic solvent to your buffer. Dimethyl sulfoxide (DMSO) is frequently used to create a concentrated stock solution, which is then diluted into the aqueous medium. Be mindful of the final DMSO concentration, as it can affect biological assays.
-
pH Adjustment: The solubility of some N,N'-diarylureas can be pH-dependent. Investigate the pKa of your compound and adjust the buffer pH accordingly to favor the ionized, more soluble form.
-
Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules. Common non-ionic surfactants used in pharmaceutical formulations include Tween® 80 and Cremophor® EL.
Problem: I'm trying to formulate an amorphous solid dispersion (ASD) of my diarylurea using hot-melt extrusion (HME), but I'm observing thermal degradation.
Answer: Thermal degradation is a significant challenge when using H-Melt Extrusion (HME) for heat-sensitive compounds.[1][2] Here are some strategies to mitigate this issue:
-
Lower Processing Temperature: Whenever possible, operate the extruder at the lowest temperature that still allows for the complete dissolution of the drug in the polymer matrix. This is typically 20-40°C above the glass transition temperature (Tg) of the polymer.[3]
-
Use of Plasticizers: Incorporating a plasticizer can lower the processing temperature required for extrusion by reducing the viscosity of the polymer melt.
-
Reduce Residence Time: Optimize the screw design and screw speed of the extruder to minimize the time the drug-polymer mixture is exposed to high temperatures.
-
Alternative Manufacturing Methods: If thermal degradation remains a problem, consider non-thermal methods for preparing ASDs, such as spray drying or solvent evaporation.
Problem: My nanosuspension formulation of a diarylurea is showing particle aggregation and sedimentation over time.
Answer: Maintaining the physical stability of nanosuspensions is crucial for their effectiveness. Aggregation and sedimentation are common stability challenges.[4][5] Here’s how to address them:
-
Optimize Stabilizer Concentration: The choice and concentration of stabilizers (surfactants and polymers) are critical. Ensure you have sufficient stabilizer to provide a steric or electrostatic barrier that prevents particle aggregation.
-
Control Crystalline State: Changes in the crystalline state of the drug particles can lead to instability. Monitor the physical form of the drug in the nanosuspension using techniques like X-ray powder diffraction (XRPD).
-
Lyophilization (Freeze-drying): To improve long-term stability, consider converting the nanosuspension into a solid dosage form by lyophilization. This involves freezing the suspension and then removing the water by sublimation under vacuum.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for enhancing the aqueous solubility of N,N'-diarylureas?
A1: Several effective strategies exist, and the optimal choice depends on the specific physicochemical properties of the diarylurea and the desired application. The most common and successful approaches include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[1][6] The amorphous form has a higher energy state and thus greater solubility than the crystalline form. ASDs can be prepared by methods like hot-melt extrusion (HME) and spray drying.
-
Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution, leading to enhanced solubility and dissolution rate.[7]
-
Lipid-Based Formulations (LBFs): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the lipophilic diarylurea in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous media in the gastrointestinal tract, these systems form fine emulsions, facilitating drug absorption.[8][9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with improved aqueous solubility.[10][11]
Q2: How much can I expect the solubility of my N,N'-diarylurea to increase with these methods?
A2: The magnitude of solubility enhancement can be substantial and varies depending on the compound and the formulation strategy. For example, the solubility of sorafenib, a well-known N,N'-diarylurea, has been shown to increase significantly with different techniques. The table below summarizes some reported solubility enhancements for sorafenib.
| Formulation Technique | Carrier/Excipients | Solubility Enhancement | Reference |
| Pure Drug | - | 0.00021 ± 0.12 mg/mL | [4] |
| Solid Dispersion (Surface) | Kollidon CL | 3.57 ± 0.15 mg/mL | [4] |
| Solid Dispersion (Melt Granulation) | Poloxamer 188 | >99% drug release in 1 hour | [3] |
| Liquisolid Compact | Kollidon CL | >99% drug release in 1 hour | [12] |
| Nanocrystals | Labrasol | 4.45 ± 0.072 µg/mL (from 0.01 ± 0.003 µg/mL) | [1] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Capmul MCM, Tween 80, Tetraglycol | Significantly improved dissolution | [6] |
| Co-crystals | Oxalic Acid | 8.3 times increase at pH 1.2 | [13] |
Q3: What are the key considerations when selecting a polymer for an amorphous solid dispersion of a diarylurea?
A3: Polymer selection is a critical factor for the success of an ASD formulation.[14][15] Key considerations include:
-
Miscibility and Solubility: The drug and polymer must be miscible to form a stable, single-phase amorphous system. The solubility of the drug in the polymer matrix will determine the maximum drug loading that can be achieved without risking crystallization.[14]
-
Glass Transition Temperature (Tg): The polymer should have a sufficiently high Tg to provide physical stability to the amorphous drug by restricting molecular mobility.
-
Hygroscopicity: Polymers with low hygroscopicity are preferred to minimize water absorption, which can act as a plasticizer, lower the Tg, and increase the risk of recrystallization.[15]
-
Solubilization and Dissolution Enhancement: The polymer should be hydrophilic to improve the wettability and dissolution of the dispersed drug. Some polymers can also inhibit the precipitation of the supersaturated drug solution upon dissolution.
-
Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding between the drug and the polymer, can significantly enhance the stability of the amorphous system.[16]
Q4: How can I determine the solubility of my N,N'-diarylurea formulation?
A4: The equilibrium solubility of a compound in a specific medium is typically determined using the shake-flask method.[17] This involves adding an excess amount of the compound to the medium, agitating the mixture for a prolonged period (e.g., 24-72 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of an N,N'-diarylurea to enhance its aqueous solubility.
Materials:
-
N,N'-diarylurea (Active Pharmaceutical Ingredient - API)
-
Polymer (e.g., Soluplus®, Kollidon® VA 64, HPMCAS)
-
Hot-Melt Extruder with a co-rotating twin-screw
-
Grinder/Miller
-
Sieves
Procedure:
-
Premixing: Accurately weigh the API and polymer at the desired ratio (e.g., 20% API, 80% polymer).
-
Blending: Thoroughly blend the API and polymer powders using a suitable blender for a uniform mixture.
-
Extrusion:
-
Set the HME processing temperature. This is typically determined based on the thermal properties (melting point of the API and Tg of the polymer) of the components. A common starting point is 20-40°C above the polymer's Tg.[3]
-
Feed the blended powder into the extruder at a constant rate.
-
The molten extrudate is collected as it exits the die.
-
-
Cooling and Solidification: Allow the extrudate to cool and solidify at room temperature.
-
Milling and Sieving: Mill the solidified extrudate into a fine powder using a grinder. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for its amorphous nature (using XRPD and DSC), drug content, and dissolution properties.
Protocol 2: Preparation of Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of an N,N'-diarylurea to increase its dissolution velocity.
Materials:
-
N,N'-diarylurea (API)
-
Stabilizer solution (e.g., aqueous solution of a surfactant like Poloxamer 188 or a polymer like HPMC)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or a similar high-energy media mill
-
Particle size analyzer
Procedure:
-
Pre-suspension: Disperse the API in the stabilizer solution to form a coarse suspension.
-
Milling:
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined duration. The milling time will need to be optimized to achieve the desired particle size.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization:
-
Measure the particle size and size distribution of the nanosuspension using a particle size analyzer (e.g., dynamic light scattering).
-
Assess the physical stability of the nanosuspension by monitoring for any signs of aggregation or sedimentation over time.
-
Determine the dissolution rate of the nanosuspension compared to the unmilled drug.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system to improve the oral bioavailability of a poorly soluble N,N'-diarylurea.
Materials:
-
N,N'-diarylurea (API)
-
Oil (e.g., Capmul® MCM, Labrafac™)
-
Surfactant (e.g., Tween® 80, Cremophor® EL)
-
Co-solvent (e.g., Transcutol®, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial.
-
Heat the mixture in a water bath to a suitable temperature (e.g., 40-60°C) to facilitate mixing.
-
Add the API to the excipient mixture and vortex until a clear, homogenous solution is formed.
-
-
Self-Emulsification Assessment:
-
Add a small volume of the prepared SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation.
-
Visually observe the formation of a fine emulsion.
-
-
Characterization:
-
Measure the droplet size and polydispersity index of the resulting emulsion.
-
Evaluate the in vitro drug release from the SEDDS formulation.
-
Visualizations
Caption: Workflow for overcoming poor solubility of N,N'-diarylureas.
Caption: Troubleshooting logic for common N,N'-diarylurea formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. impactfactor.org [impactfactor.org]
- 7. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 12. ijbpas.com [ijbpas.com]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
troubleshooting MMV665852 precipitation in culture media
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing precipitation of the antischistosomal compound MMV665852 in culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was clear in DMSO, turned cloudy or formed a precipitate immediately after I added it to my cell culture medium. What is happening?
A: This is a common issue known as "solvent shock." this compound, an N,N′-diarylurea, is likely highly soluble in 100% DMSO but has limited solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in the solvent environment can cause the compound to exceed its solubility limit and precipitate out of solution.
A: Precipitation can be time-dependent due to several factors within an incubator environment:
-
Temperature Shift: The solubility of a compound can change with temperature. A compound that is soluble at room temperature may be less soluble at the incubator's temperature of 37°C.[1]
-
pH Shift: The CO2 concentration in an incubator can alter the pH of the culture medium. The solubility of this compound may be pH-dependent, and a slight shift could cause it to precipitate.[1]
-
Interaction with Media Components: Over time, this compound may interact with salts, proteins (especially from serum), or other components in the media to form insoluble complexes.[1][2]
Q3: How can I distinguish between this compound precipitation and microbial contamination?
A: While both can cause turbidity, they often appear different under a microscope.
-
Chemical Precipitate: This typically appears as amorphous particles or distinct crystalline structures.
-
Microbial Contamination: Bacterial contamination may appear as small, uniform, and often motile specks. Fungal contamination often presents as filamentous structures, while yeast may look like budding, ovoid particles.[3]
If contamination is suspected, it is crucial to discard the culture and review sterile techniques to prevent further issues.[1]
Q4: Is it acceptable to filter out the precipitate and use the remaining solution?
A: Filtering is generally not recommended. The formation of a precipitate means the actual concentration of dissolved this compound in your medium is unknown and lower than your target concentration. Filtering the medium will not resolve this issue and will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
If you are observing precipitation of this compound, follow this systematic approach to diagnose and resolve the issue.
Step 1: Initial Observation and Diagnosis
First, characterize the precipitation. Does it occur immediately upon dilution or after a period of incubation? Answering this will help you pinpoint the likely cause, as illustrated in the workflow below.
Caption: Initial workflow for diagnosing the cause of this compound precipitation.
Step 2: Solution and Prevention Strategies
Based on the diagnosed cause, implement the following corrective actions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock / High Local Concentration | 1. Pre-warm the media to 37°C before adding the compound.[1]2. Add the DMSO stock drop-wise to the medium while gently vortexing or swirling. This rapid dispersal prevents localized high concentrations.[2]3. Perform a stepwise serial dilution instead of a single large dilution to gradually reduce the solvent concentration.[4] |
| Final Concentration Exceeds Solubility | 1. Reduce the final concentration of this compound in the medium.2. Determine the empirical solubility limit of this compound in your specific culture medium using the protocol provided below.3. Ensure the final DMSO concentration is as high as tolerable for your cells (often 0.1-0.5%) to aid solubility.[4] Always include a vehicle control with the same DMSO concentration.[4] | |
| Precipitation Over Time | Temperature or pH Instability | 1. Ensure your media is properly buffered for the incubator's CO2 concentration to maintain a stable pH.[1]2. Test the compound's stability in the medium over your intended experiment duration. |
| Interaction with Media Components | 1. If using serum-free media, consider that the absence of proteins like albumin can reduce solubility.[4]2. Conversely, in serum-containing media, interactions can still occur. Test solubility in both basal and serum-supplemented media. Studies on this compound analogs have used RPMI 1640 with 5% FCS.[5] | |
| Precipitation in Frozen Stock | Poor Solubility at Low Temperatures | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]2. Before use, gently warm the stock solution to 37°C and vortex to ensure any precipitate is redissolved.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps you empirically determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., RPMI 1640 + 5% FCS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C can assist.
-
Pre-warm Medium: Warm your cell culture medium to 37°C.
-
Prepare Serial Dilutions:
-
Dispense a fixed volume of pre-warmed medium into a series of tubes (e.g., 500 µL).
-
Create a starting concentration by adding a small volume of your DMSO stock to the first tube. For example, add 1 µL of 50 mM stock to 499 µL of media for a 100 µM solution (and 0.2% DMSO). Vortex immediately.
-
Perform 2-fold serial dilutions by transferring half the volume (250 µL) from the first tube to the second, vortexing, and repeating for the subsequent tubes.
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C.
-
Visually inspect for any cloudiness or precipitate immediately after dilution and then at set time points (e.g., 1, 4, 24, and 48 hours).
-
Confirm observations by examining a small aliquot from each tube under a microscope.
-
-
Determine Solubility Limit: The highest concentration that remains clear (free of precipitate) at your final time point is the maximum soluble concentration for your experimental conditions.
References
Technical Support Center: Enhancing the Pharmacokinetic Properties of MMV665852
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) properties of the antischistosomal compound MMV665852 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic liabilities of this compound?
A1: Studies on this compound and its analogs have revealed a significant challenge in translating potent in vitro activity into in vivo efficacy.[1][2][3] The primary identified liability is low aqueous solubility , with values reported to be less than 0.3 μM for several active analogs.[1] This poor solubility is a major contributor to low oral bioavailability, which likely explains the limited efficacy observed in mouse models of schistosomiasis.[1][2] While the permeability of many analogs is predicted to be adequate for intestinal absorption, the low solubility remains a critical hurdle to overcome.[1][2][3]
Q2: What are the general strategies to improve the pharmacokinetic profile of a compound like this compound?
A2: Improving the pharmacokinetic properties of a drug candidate typically involves a multi-pronged approach that can be broadly categorized into chemical modification, physical modification, and formulation strategies.[4][5]
-
Chemical Modifications: This involves altering the molecular structure to enhance properties like solubility and metabolic stability. Common approaches include salt formation, creating prodrugs, or adding or modifying functional groups.[5]
-
Physical Modifications: These strategies focus on altering the solid-state properties of the drug substance to improve dissolution. Techniques include particle size reduction (micronization), creating amorphous solid dispersions, and co-crystallization.[5][6][7]
-
Formulation Strategies: This involves the use of excipients and delivery systems to enhance solubility and absorption. Examples include lipid-based formulations (like self-emulsifying drug delivery systems - SEDDS), nanoparticle formulations, and the use of surfactants and cyclodextrins.[8][9][10]
Q3: How can I assess the metabolic stability of my this compound analogs?
A3: Metabolic stability is a crucial parameter that influences a drug's half-life and overall exposure. It is typically assessed using in vitro assays with liver fractions.[11][12] The two most common assays are:
-
Liver Microsomal Stability Assay: This assay uses the microsomal fraction of liver cells, which contains the majority of the cytochrome P450 (CYP450) enzymes responsible for drug metabolism. It is a cost-effective, high-throughput screen to get an initial estimate of metabolic clearance.[11][13]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolism as it includes both Phase I (e.g., CYP450s) and Phase II (conjugation) metabolic pathways, as well as transporter effects.[14][15]
The output of these assays is typically the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[12][15]
Troubleshooting Guides
Issue: Poor Aqueous Solubility
Symptoms:
-
Difficulty preparing stock solutions for in vitro assays.
-
Inconsistent results in potency or absorption assays.
-
Low oral bioavailability in animal models despite good in vitro activity.
Troubleshooting Workflow:
Caption: Decision workflow for addressing poor aqueous solubility of this compound analogs.
Issue: High Metabolic Clearance
Symptoms:
-
Short half-life in in vitro metabolic stability assays (microsomes or hepatocytes).
-
Low exposure (AUC) in pharmacokinetic studies despite good absorption.
-
Identification of significant metabolite peaks in plasma or microsomal incubations.
Troubleshooting Workflow:
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What are the formulation strategies to improve PK properties? [synapse.patsnap.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. upm-inc.com [upm-inc.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro ADME | Genesis Drug Discovery & Development [gd3services.com]
- 15. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]
why does MMV665852 have low efficacy in mouse models
Welcome to the technical support center for MMV665852. This resource is designed for researchers, scientists, and drug development professionals investigating the N,N'-diarylurea compound this compound, particularly for its antischistosomal properties. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We observe potent activity of this compound against Schistosoma mansoni in our in vitro assays, but see significantly lower efficacy in our mouse infection model. Is this a known issue?
A1: Yes, this is a documented phenomenon for this compound and its analogs. The compound has demonstrated promising in vitro activity, with a 50% inhibitory concentration (IC50) as low as 0.8 μM against the adult worms.[1] However, this potency does not directly translate to in vivo models, where it only achieved a 53% reduction in worm burden in one study.[1] This discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug discovery.
Q2: What are the primary suspected reasons for this compound's low efficacy in mouse models?
A2: The primary reasons cited for the low in vivo efficacy of this compound and its analogs are suboptimal pharmacokinetic (PK) properties and potentially poor solubility.[2][3][4] While the compound class has physicochemical properties that suggest moderate to good intestinal absorption, their overall exposure in the body may be limited due to factors like rapid metabolism or poor bioavailability, hindering their ability to reach the target parasites at therapeutic concentrations for a sufficient duration.[2][3][4]
Q3: Has the metabolic stability of this compound been assessed?
A3: Yes, metabolic stability studies have been performed on analogs of this compound using mouse liver microsomes.[1][2] These studies revealed that metabolic stabilities for the N,N'-diarylurea class of compounds ranged from low to high.[2][3][4] A compound with low metabolic stability is likely to be cleared from the bloodstream too quickly to exert a significant therapeutic effect, which could be a contributing factor to the poor in vivo results.
Q4: Is there a known mechanism of action for this compound?
A4: The specific molecular target of this compound in Schistosoma mansoni is not definitively identified in the provided search results. However, the broader class of N,N'-diarylureas has been investigated for various targets in other organisms, including inhibiting P. falciparum dihydroorotate dehydrogenase in malaria parasites, though this did not translate to whole-cell activity.[5] The lack of a confirmed mechanism of action in schistosomes means that it is difficult to develop a pharmacodynamic biomarker to confirm target engagement in vivo.
Troubleshooting Guide
If you are experiencing low efficacy with this compound in your mouse models, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
Data Summary
The following table summarizes the key efficacy data for this compound, highlighting the disparity between in vitro and in vivo results.
| Parameter | Organism/Model | Result | Citation |
| In Vitro Potency (IC50) | Schistosoma mansoni adult worms | 0.8 µM | [1] |
| In Vivo Efficacy | S. mansoni-infected mice | 53% worm burden reduction | [1] |
| Analog In Vivo Efficacy | S. mansoni-infected mice (400 mg/kg) | 0% to 66% worm burden reduction | [2][3] |
Key Experimental Protocols
1. Mouse Liver Microsome Stability Assay
This assay is crucial for determining how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely pharmacokinetic profile.
-
Objective: To assess the metabolic stability of a test compound in vitro.
-
Procedure:
-
The test compound (e.g., this compound at 1 µM) is incubated with commercially available mouse liver microsomes (0.4 mg/ml protein concentration) at 37°C.[1]
-
The metabolic reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactors for cytochrome P450 enzymes.[1]
-
Aliquots are taken at various time points over a 60-minute period.[1]
-
The reaction in each aliquot is stopped ("quenched") by adding a solvent like acetonitrile, which also contains an internal standard (e.g., diazepam) for accurate quantification.[1]
-
Control samples without the NADPH-regenerating system are included to monitor for any non-enzymatic degradation of the compound.[1]
-
The concentration of the remaining parent compound at each time point is determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
The rate of disappearance of the compound is used to calculate parameters like intrinsic clearance and half-life.
-
Caption: Workflow for a typical mouse liver microsome stability assay.
2. In Vivo Schistosoma mansoni Mouse Model
This protocol is the standard for testing the efficacy of antischistosomal compounds in a living organism.
-
Objective: To determine the reduction in parasite worm burden in infected mice after drug treatment.
-
Procedure:
-
Infection: Laboratory mice (e.g., female NMRI mice) are infected with S. mansoni cercariae.
-
Incubation: The parasites are allowed to mature into adult worms within the mice over a period of 49 to 70 days.[4]
-
Treatment: A single oral dose of the test compound (e.g., 400 mg/kg) is administered to the infected mice.[2][3] A control group receives only the vehicle (the solution used to dissolve the drug).
-
Worm Recovery: Several weeks after treatment, the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.
-
Quantification: The total number of worms in the treated group is counted and compared to the number of worms in the vehicle-treated control group.
-
Efficacy Calculation: The worm burden reduction is calculated as a percentage. A statistically significant reduction indicates that the compound has in vivo activity.
-
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni | Medicines for Malaria Venture [mmv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Novel diaryl ureas with efficacy in a mouse model of malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MMV665852 Dosage for Schistosomiasis Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MMV665852 dosage for the treatment of schistosomiasis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-schistosomal activity?
A1: this compound is an N,N′-diarylurea compound that has been identified as a promising lead for the development of new anti-schistosomal drugs. In vitro studies have shown its efficacy against both newly transformed schistosomula (NTS) and adult Schistosoma mansoni worms. While in vivo studies in mouse models have demonstrated a reduction in worm burden at a single high dose, comprehensive dose-response data is not yet publicly available.
Q2: What are the main challenges in determining the optimal dosage for this compound?
A2: The primary challenges include the compound's poor aqueous solubility, which can affect its bioavailability and consistency in in vivo experiments. Furthermore, the lack of extensive dose-ranging studies means that the therapeutic window (the range between the minimum effective dose and the maximum tolerated dose) for this compound has not been fully characterized. Researchers may also encounter variability in experimental outcomes due to factors such as the formulation of the compound, the mouse strain used, and the timing of treatment relative to infection.
Q3: What is the hypothesized mechanism of action for this compound in schistosomes?
A3: While the exact mechanism of action of this compound in Schistosoma has not been definitively elucidated, studies on similar N,N'-diarylurea compounds in other parasites suggest a potential mechanism involving the inhibition of protein synthesis. It is hypothesized that these compounds may activate eIF2α kinases, leading to a shutdown of mRNA translation and subsequent parasite death. Further research is needed to confirm this pathway in schistosomes.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound | - Compound precipitation due to poor solubility in culture media.- Variability in schistosomula viability between wells.- Inaccurate dispensing of compound or parasites. | - Prepare a stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and non-toxic (typically ≤1%).- Visually inspect wells for precipitation after compound addition.- Ensure a homogenous suspension of schistosomula before plating.- Use calibrated pipettes and perform quality control checks on dispensing volumes. |
| High background in XTT viability assay | - Contamination of culture media.- High metabolic activity of schistosomula leading to rapid substrate conversion.- Reagent instability. | - Use sterile techniques and fresh media for each experiment.- Optimize the incubation time for the XTT reagent to ensure readings are within the linear range of the assay.- Prepare XTT working solution fresh for each use and protect from light. |
| No observable effect of this compound at expected concentrations | - Inactive batch of the compound.- Degradation of the compound in solution.- Low sensitivity of the particular Schistosoma strain. | - Verify the identity and purity of the this compound batch using analytical methods (e.g., LC-MS, NMR).- Prepare fresh stock solutions for each experiment.- Include a positive control with a known anti-schistosomal drug (e.g., praziquantel) to confirm assay sensitivity. |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in worm burden reduction | - Inconsistent oral gavage administration.- Poor and variable absorption of this compound due to its low solubility.- Variation in the initial infection load between mice. | - Ensure proper training in oral gavage techniques to minimize stress and ensure accurate dosing.- Develop a stable and homogenous formulation for this compound (e.g., a suspension in a suitable vehicle like 0.5% carboxymethylcellulose).- Standardize the cercarial exposure procedure to ensure a consistent infection level. |
| Unexpected toxicity or adverse effects in mice | - The administered dose exceeds the maximum tolerated dose.- Off-target effects of the compound.- Vehicle-related toxicity. | - Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).- Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior).- Include a vehicle-only control group to assess the effects of the formulation components. |
| Low or no in vivo efficacy despite good in vitro activity | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism/clearance).- High plasma protein binding, reducing the concentration of free, active compound. | - Conduct pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and AUC.- Consider alternative routes of administration or formulation strategies to improve bioavailability.- Measure the extent of plasma protein binding to understand the fraction of unbound, active drug. |
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs against S. mansoni
| Compound | IC50 NTS (µM) | IC50 Adult Worms (µM) | Selectivity Index (L6 cells / Adult Worms) |
| This compound | Not Reported | ≤10 | ≥2.8 |
| Analog 1 | ≤10 | ≤10 | ≥2.8 |
| Analog 2 | >10 | >10 | Not Determined |
| ... | ... | ... | ... |
| Note: This table is a template. Specific data for a range of analogs can be populated from relevant publications. The selectivity index is a measure of the compound's toxicity to mammalian cells (L6 rat skeletal myoblasts) relative to its activity against the parasite. |
Table 2: In Vivo Efficacy of this compound Analogs in S. mansoni-Infected Mice
| Compound | Dose (mg/kg, oral) | Treatment Schedule | Worm Burden Reduction (%) |
| This compound Analog | 400 | Single dose | 66% (statistically significant) |
| Other Analogs | 400 | Single dose | 0 - 43% |
| Note: This data is based on a single published study and highlights the need for further dose-response investigations. |
Experimental Protocols
Protocol 1: In Vitro Schistosomula Viability Assay (XTT)
-
Preparation of Schistosomula: Mechanically transform S. mansoni cercariae to obtain newly transformed schistosomula (NTS).
-
Plating: Suspend NTS in a suitable culture medium (e.g., M199) supplemented with serum and antibiotics. Dispense approximately 100-200 NTS per well in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should not exceed 1%. Add the compound dilutions to the wells containing NTS. Include positive (praziquantel) and negative (vehicle) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Viability Assessment: Add the XTT working solution to each well and incubate for 4-6 hours at 37°C.
-
Readout: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the negative control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Mouse Model for Efficacy Testing
-
Infection: Infect mice (e.g., BALB/c or Swiss Webster strains) with a defined number of S. mansoni cercariae (e.g., 80-100) via subcutaneous injection or tail immersion.
-
Compound Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.5% Tween 80).
-
Dosing: At a specified time post-infection (e.g., 21 days for juvenile worms or 49 days for adult worms), administer the this compound formulation to the mice via oral gavage. Include a vehicle control group and a positive control group (praziquantel).
-
Worm Recovery: At a predetermined endpoint (e.g., 14-21 days post-treatment), euthanize the mice and perfuse the hepatic portal system and mesenteric veins to recover adult worms.
-
Worm Counting: Count the number of male and female worms for each mouse.
-
Data Analysis: Calculate the mean worm burden for each treatment group and determine the percentage of worm burden reduction compared to the vehicle control group. Statistical significance should be assessed using appropriate statistical tests.
Visualizations
Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.
Caption: Hypothesized mechanism of action for this compound in Schistosoma.
addressing the discrepancy between in vitro and in vivo results for MMV665852
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the discrepancy between in vitro and in vivo results for the antischistosomal compound MMV665852 and its analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency of this compound against Schistosoma mansoni, but the in vivo efficacy in our mouse model is significantly lower. Is this a known issue?
A1: Yes, this is a documented phenomenon for this compound and its analogs. Studies have shown that while these compounds exhibit potent activity against both newly transformed schistosomula (NTS) and adult S. mansoni worms in vitro, this efficacy often does not translate to in vivo models.[1][2][3][4] One study reported that out of several analogs with high in vitro efficacy, only one resulted in a statistically significant reduction in worm burden in mice.[1][3][4]
Q2: What are the potential reasons for the discrepancy between the in vitro and in vivo results for this compound?
A2: The primary reasons for this discrepancy are likely multifactorial and related to the complex physiological environment in vivo that is not fully replicated in vitro. Key factors include:
-
Pharmacokinetic Properties: Poor solubility and unfavorable pharmacokinetic profiles are suspected to be major contributors to the low in vivo efficacy.[1][3][4] The compound may not reach the target worms in sufficient concentrations or for a long enough duration to be effective.
-
Metabolism: The metabolic stability of this compound analogs has been observed to range from low to high.[1][3] Rapid metabolism in the host can lead to sub-therapeutic concentrations of the active compound.
-
Physiological Conditions: The in vivo environment presents challenges not present in vitro, such as varying pH, the presence of metabolizing enzymes, and intestinal motility, all of which can impact drug absorption and availability.[5]
-
Formulation and Administration: The formulation and route of administration can significantly influence the bioavailability of the compound in vivo.
Q3: Our in silico predictions for intestinal absorption of this compound analogs were favorable. Why doesn't this correlate with the in vivo outcome?
A3: While in silico models and in vitro permeability assays (like PAMPA) can provide useful initial assessments, they do not capture the full complexity of in vivo absorption.[1][2] Factors such as first-pass metabolism in the liver, binding to plasma proteins, and interactions with transporters in the intestinal wall are not fully accounted for in these simpler models and can significantly reduce the amount of drug that reaches systemic circulation and the target parasite.
Troubleshooting Guides
Issue: Poor In Vivo Efficacy Despite High In Vitro Activity
Possible Cause 1: Suboptimal Pharmacokinetics
-
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Perform detailed pharmacokinetic (PK) studies in the selected animal model to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. This will provide a clear picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Solubility Assessment: Experiment with different formulation strategies to improve the solubility of this compound. This could include using co-solvents, surfactants, or creating amorphous solid dispersions.
-
Dose Escalation Studies: Carefully designed dose-escalation studies can help determine if higher doses can achieve therapeutic concentrations without causing toxicity.
-
Possible Cause 2: Rapid Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Utilize liver microsomes or hepatocytes from the host species to assess the metabolic stability of the compound.[2][3] This can help identify the primary metabolic pathways.
-
Metabolite Identification: Identify the major metabolites of this compound to understand if they are active or inactive.
-
Structural Modification: If rapid metabolism is confirmed, consider medicinal chemistry efforts to modify the structure of the compound at the metabolic "soft spots" to improve its stability.
-
Possible Cause 3: Inadequate Formulation
-
Troubleshooting Steps:
-
Formulation Optimization: Test various formulations for oral administration, such as suspensions, solutions in oil-based vehicles, or solid dispersions, to enhance bioavailability.
-
Route of Administration Comparison: If feasible, compare the efficacy of different routes of administration (e.g., oral gavage vs. intraperitoneal injection) to bypass potential absorption barriers.
-
Data Presentation
Table 1: Summary of In Vitro vs. In Vivo Results for Selected this compound Analogs
| Compound ID | In Vitro IC90 against Adult Worms (µM) | In Vivo Worm Burden Reduction (%) at 400 mg/kg |
| Analog 1 | ≤10 | 66 (statistically significant) |
| Analog 2 | ≤10 | 0 - 43 |
| Analog 3 | ≤10 | 0 - 43 |
| Analog 4 | ≤10 | 0 - 43 |
| Analog 5 | ≤10 | 0 - 43 |
| Analog 6 | ≤10 | 0 - 43 |
| Analog 7 | ≤10 | 0 - 43 |
| Analog 8 | ≤10 | 0 - 43 |
| Analog 9 | ≤10 | 0 - 43 |
Data adapted from a study on this compound analogs.[1][3][4]
Experimental Protocols
1. In Vitro Assay for S. mansoni Adult Worm Viability
-
Objective: To determine the 50% and 90% inhibitory concentrations (IC50 and IC90) of test compounds against adult S. mansoni.
-
Methodology:
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).
-
Culture adult S. mansoni worms in a suitable medium (e.g., RPMI-1640) supplemented with serum and antibiotics.
-
Dispense worms into 24-well plates (e.g., 2-3 worm pairs per well).
-
Add serial dilutions of the test compounds to the wells. Include a solvent control (DMSO) and a positive control (e.g., praziquantel).
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Assess worm viability at 24, 48, and 72 hours using a scoring system based on motor activity and morphological changes.
-
Calculate IC50 and IC90 values using appropriate software.
-
2. In Vivo Efficacy Study in a Mouse Model of Schistosomiasis
-
Objective: To evaluate the in vivo efficacy of test compounds by determining the reduction in worm burden in infected mice.
-
Methodology:
-
Infect mice (e.g., female NMRI mice) with a defined number of S. mansoni cercariae.
-
Allow the infection to establish (e.g., 49 days post-infection).
-
Prepare the test compound in a suitable vehicle for oral administration (e.g., 7% Tween 80, 3% ethanol in water).
-
Administer a single oral dose of the test compound (e.g., 400 mg/kg) to a group of infected mice.
-
Include a vehicle control group and a positive control group (e.g., praziquantel).
-
Euthanize the mice at a specified time point post-treatment (e.g., 2-3 weeks).
-
Perfuse the hepatic portal vein and mesenteric veins to recover adult worms.
-
Count the number of worms and calculate the mean worm burden for each group.
-
Determine the percentage of worm burden reduction for the treated groups relative to the vehicle control group.
-
3. Mouse Liver Microsome Stability Assay
-
Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.
-
Methodology:
-
Prepare a reaction mixture containing mouse liver microsomes and the test compound at a final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life and intrinsic clearance of the compound.
-
Visualizations
Caption: Workflow for investigating the discrepancy between in vitro and in vivo results.
Caption: Troubleshooting logic for addressing poor in vivo efficacy.
References
- 1. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni | Medicines for Malaria Venture [mmv.org]
- 5. Poor Correlation Between In Vitro and In Vivo Dissolution Profiles – Pharma.Tips [pharma.tips]
Technical Support Center: Formulation Strategies for Hydrophobic Antischistosomal Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of hydrophobic antischistosomal compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating hydrophobic antischistosomal drugs like Praziquantel (PZQ)?
The primary challenges in formulating hydrophobic antischistosomal compounds, such as Praziquantel (PZQ), stem from their low aqueous solubility and poor bioavailability.[1][2] This leads to the need for high oral doses, which can result in side effects and contribute to the emergence of drug-resistant parasite strains.[1][3] Consequently, formulation strategies are focused on enhancing solubility, improving dissolution rates, and increasing bioavailability to improve therapeutic efficacy and patient compliance.[3][4][5]
Q2: What are the most promising formulation strategies to overcome these challenges?
Nanotechnology-based drug delivery systems are a major focus for improving the efficacy of hydrophobic antischistosomal drugs.[6][7] These strategies aim to enhance bioavailability, therapeutic efficacy, and reduce side effects by targeting the drug to the schistosome tegument.[6] Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs, offering advantages like high biocompatibility, biodegradability, and the potential for controlled drug release.[2][8]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, improving drug stability and circulation time.[9][10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to enhance its solubility and dissolution rate.[4][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[11][12]
Troubleshooting Guides
Formulation of Praziquantel-Loaded Solid Lipid Nanoparticles (PZQ-SLNs)
Problem: Low encapsulation efficiency (%EE) and drug loading (%DL).
-
Possible Cause 1: Poor drug solubility in the lipid matrix.
-
Possible Cause 2: Drug expulsion during lipid crystallization.
-
Solution: Optimize the cooling process. Rapid cooling can lead to less ordered crystal structures, potentially entrapping more drug. Also, the choice of surfactant can influence crystallization behavior.[8]
-
-
Possible Cause 3: Inappropriate surfactant concentration.
Problem: Particle aggregation and instability of the SLN dispersion.
-
Possible Cause 1: Insufficient surface charge.
-
Solution: The zeta potential of the nanoparticles should be sufficiently high (generally > |30| mV) to ensure electrostatic repulsion and prevent aggregation.[8] The choice and concentration of the surfactant can significantly impact the zeta potential.
-
-
Possible Cause 2: Ostwald ripening.
-
Solution: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a combination of surfactants or by creating a more uniform particle size distribution during homogenization.
-
-
Possible Cause 3: Inadequate homogenization.
-
Solution: Ensure that the homogenization process (e.g., high-pressure homogenization, ultrasonication) is optimized in terms of pressure, temperature, and duration to produce small and uniformly sized nanoparticles.[2]
-
Characterization of Formulations
Problem: Inconsistent or unreliable particle size measurements using Dynamic Light Scattering (DLS).
-
Possible Cause 1: Sample concentration is too high or too low.
-
Solution: DLS measurements are sensitive to sample concentration. Prepare a series of dilutions to find the optimal concentration that gives a stable and reproducible signal.
-
-
Possible Cause 2: Presence of aggregates or contaminants.
-
Solution: Filter the sample through an appropriate syringe filter (e.g., 0.45 µm) before measurement to remove dust and large aggregates.
-
-
Possible Cause 3: Polydispersity of the sample.
-
Solution: A high polydispersity index (PDI > 0.5) indicates a wide range of particle sizes, which can make DLS measurements less reliable.[8] If the PDI is high, consider optimizing the formulation or purification process to achieve a more monodisperse sample.
-
Problem: Difficulty in determining the amorphous vs. crystalline state of the drug within the formulation.
-
Possible Cause: Insufficient sensitivity of the characterization technique.
-
Solution: Utilize a combination of analytical techniques.
-
Differential Scanning Calorimetry (DSC): The absence or broadening of the drug's melting peak indicates its amorphous state or dissolution in the matrix.[8]
-
X-ray Powder Diffraction (XRPD): The disappearance of characteristic crystalline peaks of the drug confirms its amorphous conversion.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic peaks of the drug can indicate interactions with the carrier, suggesting molecular dispersion.[4][8]
-
-
Quantitative Data Summary
Table 1: Physicochemical Characteristics of Praziquantel (PZQ) Nanoparticle Formulations
| Formulation Type | Lipid/Carrier | Surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SLN | Compritol ATO 888, Lecithin | Pluronic F127 | ~300 | ~0.20 | 71.63 | 11.46 | [13][14] |
| SLN | Cetyl Palmitate | Soy Lecithin | ~25 | ~0.5 | 88.37 | 17.64 | [8] |
| Solid Dispersion | PEG 4000/P 188 | - | - | - | - | - | [4] |
Table 2: In Vitro Drug Release from Praziquantel (PZQ) Formulations
| Formulation Type | Release Medium | Time (h) | Cumulative Release (%) | Release Kinetics Model | Reference |
| SLN (Compritol ATO 888) | pH 7.4 | 24 | 48.08 | - | [13] |
| SLN (Cetyl Palmitate) | pH 7.0 (Phosphate Buffer) | - | - | Weibull | [8] |
| SLN | - | - | - | Peppas | [15] |
Experimental Protocols
Preparation of Praziquantel-Loaded Solid Lipid Nanoparticles (PZQ-SLNs) by Hot High-Shear Homogenization
This protocol is based on the methodology described for preparing PZQ-SLNs.[2][15]
Materials:
-
Praziquantel (PZQ)
-
Lipid (e.g., Cetyl palmitate, Compritol ATO 888)
-
Surfactant (e.g., Soy lecithin, Pluronic F127)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
-
High-pressure homogenizer (optional, for smaller particle sizes)
Procedure:
-
Preparation of the lipid phase: Melt the lipid at a temperature approximately 5-10°C above its melting point. Add PZQ to the molten lipid and stir until a clear solution is obtained.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer. Then, homogenize the mixture using a high-shear homogenizer at a specified speed and time (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle formation: The resulting hot pre-emulsion can be further processed by high-pressure homogenization if smaller particle sizes are desired.
-
Cooling and solidification: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.
Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)
Procedure:
-
Separation of free drug: Centrifuge the SLN dispersion at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) drug.
-
Quantification of free drug: Carefully collect the supernatant and determine the concentration of free PZQ using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
%EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
%DL = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and evaluation of PZQ-SLNs.
Caption: Troubleshooting logic for low encapsulation efficiency in PZQ-SLNs.
References
- 1. Praziquantel–Clays as Accelerated Release Systems to Enhance the Low Solubility of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Dissolution and oral bioavailability enhancement of praziquantel by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infontd.org [infontd.org]
- 6. Frontiers | A Review of Nanotechnology for Targeted Anti-schistosomal Therapy [frontiersin.org]
- 7. BJNANO - Nanotechnological approaches in the treatment of schistosomiasis: an overview [beilstein-journals.org]
- 8. Praziquantel-Solid Lipid Nanoparticles Produced by Supercritical Carbon Dioxide Extraction: Physicochemical Characterization, Release Profile, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Evaluation of Praziquantel-Loaded Solid Lipid Nanoparticles against S. mansoni Infection in Preclinical Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FEP - Praziquantel-loaded solid lipid nanoparticles: Production, physicochemical characterization, release profile, cytotoxicity and in vitro activity against Schistosoma mansoni [sigarra.up.pt]
Technical Support Center: Enhancing the Bioavailability of MMV665852 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the bioavailability of MMV665852 and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows excellent in vitro activity but poor efficacy in our in vivo models. What are the likely causes?
A1: This is a common challenge observed with the N,N'-diarylurea scaffold of this compound and its analogs.[1][2][3] The discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic properties, primarily poor oral bioavailability.[1][2][3] Key contributing factors can include:
-
Low Aqueous Solubility: N,N'-diarylureas are often hydrophobic molecules with limited solubility in gastrointestinal fluids, which is a critical first step for drug absorption.[4][5]
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
Rapid Metabolism: The derivative might be quickly broken down by metabolic enzymes, such as those in the liver (first-pass metabolism), before it can reach its target.[1]
A logical workflow to investigate this issue is to first assess the compound's physicochemical properties and then its metabolic stability.
Q2: How can I improve the solubility of my lead compound for in vivo testing?
A2: Improving the solubility of poorly water-soluble compounds is a critical step to enhance their bioavailability.[4][5][6] Several formulation strategies can be employed, ranging from simple to more complex approaches.[7][8]
-
Co-solvents: For preclinical studies, using a mixture of solvents (co-solvents) can increase the solubility of your compound in the dosing vehicle.[8] Common co-solvents include DMSO, PEG 300/400, and Tween 80. However, it is crucial to keep the concentration of organic solvents low to avoid toxicity in animal models.[9]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility.[8]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[6][8][10] Techniques include micronization and nanomilling to create nanosuspensions.[10][11]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve both solubility and dissolution.[4][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing the body's natural lipid uptake pathways.[7][8]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4][8][9]
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increases solubility in the vehicle | Simple to prepare for early studies | Potential for toxicity and drug precipitation upon dilution |
| Particle Size Reduction | Increases surface area for dissolution | Broadly applicable, significant improvement in dissolution rate | Can be technically challenging, potential for particle agglomeration |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic carrier | Can significantly increase solubility and dissolution | Can be physically unstable (recrystallization) over time |
| Lipid-Based Systems | Solubilizes drug in lipids, enhances lymphatic uptake | Improves bioavailability of highly lipophilic drugs | Can be complex to formulate and characterize |
| Cyclodextrin Complexation | Encapsulates the drug in a soluble carrier | High solubility enhancement, well-established | Limited to molecules that fit the cyclodextrin cavity |
Q3: What is a prodrug approach and could it be beneficial for my this compound derivative?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in the body.[12][13][14] This strategy is particularly useful for overcoming poor physicochemical properties like low solubility or poor permeability.[12][15][16]
For an this compound derivative, a prodrug approach could be highly beneficial by:
-
Increasing Aqueous Solubility: Attaching a polar, ionizable group (e.g., a phosphate, amino acid, or sugar) can dramatically increase water solubility, which is advantageous for both oral and parenteral formulations.[5][15]
-
Improving Permeability: A prodrug can be designed to be more lipophilic to enhance passive diffusion across the intestinal membrane or to target specific transporters like peptide transporters (e.g., valacyclovir).[14]
The key to a successful prodrug strategy is ensuring that the modifying group is efficiently cleaved in vivo to release the active parent drug.[13]
Troubleshooting Guides
Scenario 1: Compound Precipitates in Cell Culture Media
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Media becomes cloudy immediately upon adding the compound from a DMSO stock. | The compound's solubility limit in the aqueous media has been exceeded.[9] | 1. Lower Final Concentration: Test a lower final concentration of your compound. 2. Reduce DMSO Concentration: Ensure the final DMSO concentration is non-toxic and as low as possible (typically <0.5%).[9] 3. Stepwise Dilution: Instead of a single dilution, perform serial dilutions into the media to avoid rapid concentration changes.[17] 4. Formulation: Consider using a cyclodextrin-based formulation to pre-complex the drug before adding it to the media.[9] |
| The compound appears to dissolve initially, but precipitation is observed after incubation. | The compound is slowly precipitating over time, possibly due to temperature changes or interactions with media components.[9] | 1. Check Incubator Stability: Ensure the incubator temperature is stable. 2. Media Compatibility: Evaluate the compatibility of the compound with media components by incubating it in media without cells. 3. Reduce Incubation Time: If the experimental design allows, reduce the incubation period. 4. Use a Stabilizing Formulation: A nanosuspension or cyclodextrin complex can enhance the stability of the compound in the solution.[9] |
Scenario 2: High Variability in Pharmacokinetic (PK) Data
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Large error bars in plasma concentration-time profiles between animals in the same group. | Inconsistent Dosing Formulation: The compound may not be uniformly suspended or dissolved in the dosing vehicle, leading to inconsistent doses being administered. | 1. Improve Formulation Homogeneity: Ensure the dosing formulation is a homogenous solution or a fine, stable suspension. Use sonication or homogenization before dosing each animal. 2. Validate Formulation Stability: Confirm that the compound remains stable and uniformly dispersed in the vehicle for the duration of the dosing procedure. |
| Poor or Erratic Absorption: The inherent low solubility of the compound can lead to highly variable absorption depending on individual animal GI conditions (e.g., presence of food). | 1. Control Feeding: Standardize the feeding schedule for the animals (e.g., fasted or fed state) to reduce variability in GI physiology. 2. Improve Solubility: Employ a bioavailability-enhancing formulation such as a solid dispersion, SEDDS, or nanosuspension to improve the consistency of absorption.[7][11][18] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Mouse Liver Microsomes
This protocol is designed to assess how quickly a compound is metabolized by liver enzymes, providing an early indication of its metabolic clearance.[1]
Materials:
-
Test compound (this compound derivative)
-
Mouse Liver Microsomes (MLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., diazepam) for quenching
-
Control compounds (e.g., a known stable compound and a known unstable compound)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare a working solution by diluting the stock in phosphate buffer to an intermediate concentration.
-
Prepare the MLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.4 mg/mL).[1]
-
-
Incubation:
-
In a 96-well plate, add the MLM suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[1] For control samples (no NADPH), add buffer instead.
-
Immediately after adding NADPH, add the test compound working solution to achieve the final desired concentration (e.g., 1 µM).[1]
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard.[1]
-
The 0-minute time point is quenched immediately after adding the test compound.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro measurement of a compound's ability to passively diffuse across a lipid membrane, serving as a surrogate for intestinal permeability.
Materials:
-
PAMPA plate system (e.g., a 96-well donor plate and a filter acceptor plate)
-
Phosphatidylcholine in dodecane (or a commercially available lipid mixture)
-
Phosphate buffered saline (PBS), pH 7.4 and pH 5.0
-
Test compound and control compounds
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate:
-
Fill the wells of the acceptor plate with buffer (e.g., PBS pH 7.4).
-
-
Coat Filter Plate:
-
Carefully coat the filter membrane of each well in the donor plate with the lipid solution.
-
-
Prepare Donor Solutions:
-
Dissolve the test compound in a buffer that matches the expected pH of the intestine (e.g., pH 5.0-6.5) to create the donor solution.
-
-
Assemble and Incubate:
-
Place the lipid-coated donor plate into the acceptor plate, ensuring the coated membranes are in contact with the acceptor buffer.
-
Add the donor solutions to the wells of the donor plate.
-
Incubate the assembled plate system at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
-
Calculate Permeability:
-
Calculate the effective permeability coefficient (Pe) using the appropriate formula, which takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane surface area.
-
| Permeability Classification | Typical Pe Value (10⁻⁶ cm/s) | Interpretation |
| High | > 10 | Likely to be well-absorbed |
| Medium | 1 - 10 | Absorption may be variable |
| Low | < 1 | Poor absorption is likely |
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni | Medicines for Malaria Venture [mmv.org]
- 3. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 11. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jms.ump.edu.pl [jms.ump.edu.pl]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Refining Experimental Protocols for MMV665852
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMV665852. The aim is to address common issues related to experimental variability and provide standardized protocols to ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vitro IC50 values for this compound. What are the potential causes?
A1: High variability in IC50 values for this compound can stem from several factors. Inconsistent parasite or cell synchronization can lead to variable drug susceptibility.[1] Fluctuations in hematocrit in cell-based assays can also affect parasite growth and perceived drug efficacy.[1] Most critically, due to the compound's hydrophobic nature, poor aqueous solubility can lead to precipitation in culture media, resulting in inaccurate effective concentrations.[2][3][4] Finally, ensure that stock solutions are fresh and serial dilutions are accurate for each experiment.[1]
Q2: Our in vitro results with this compound are promising, but we see low efficacy in our in vivo models. What could be the reason for this discrepancy?
A2: This is a common challenge in drug development. For this compound and its analogs, low in vivo efficacy despite good in vitro activity has been linked to poor solubility and unfavorable pharmacokinetic properties.[2][3][4] The compound may have low bioavailability or be rapidly metabolized. Metabolic stability assays using liver microsomes can provide insight into the rate of metabolic clearance.[2] Further formulation strategies may be required to improve solubility and absorption in vivo.[3][4]
Q3: How can we improve the solubility of this compound in our aqueous assay buffers and media?
A3: this compound is a hydrophobic molecule with expected low aqueous solubility.[5] A common approach is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then perform serial dilutions into the aqueous medium.[5] It is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[5] If precipitation still occurs, consider alternative solubilization strategies such as using co-solvents, encapsulation with cyclodextrins, or creating nanosuspensions.[5]
Q4: What is the recommended method for preparing this compound for experiments?
A4: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[5] Ensure complete dissolution by vortexing, gentle warming, or brief sonication.[5] For working solutions, perform serial dilutions from the stock into the appropriate cell culture medium.[5] Always prepare fresh dilutions for each experiment to avoid degradation and precipitation over time.
Q5: Are there known resistance mechanisms to this compound?
A5: While the provided search results do not specify known resistance mechanisms for this compound, a general approach to investigating potential resistance involves regular monitoring of IC50 values in long-term cultures.[1] A significant increase in the IC50 value may indicate the development of resistance.[1] Confirmation would typically involve molecular analysis, such as sequencing candidate genes that may be involved in drug transport or the target pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 Variability | Inconsistent parasite/cell synchronization | Ensure a tight synchronization of the culture to the same life-cycle stage before initiating the assay.[1] |
| Inaccurate drug concentrations | Prepare fresh serial dilutions for each experiment and verify stock solution concentration.[1] | |
| Compound precipitation | Improve solubility by using a DMSO stock, reducing final concentration, or exploring formulation strategies.[5] | |
| Low In Vivo Efficacy | Poor pharmacokinetic properties | Conduct metabolic stability assays with liver microsomes to assess clearance rate.[2] |
| Low bioavailability | Investigate alternative formulation strategies to improve solubility and absorption.[3][4] | |
| Precipitation in Media | Exceeding solubility limit | Reduce the final concentration of the compound in the aqueous medium.[5] |
| Incompatible media components | Evaluate the compatibility of the compound with media components; consider a simpler buffer for initial tests. | |
| Unstable solution | Prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Assay for this compound against P. falciparum
This protocol is adapted from a general method for testing antimalarial agents.[1]
-
Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax. Maintain the culture at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[1]
-
Synchronization: Synchronize the parasite culture to the ring stage before setting up the assay.
-
Drug Dilution: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in complete culture medium in a 96-well plate. Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.
-
Assay Setup: Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.[1]
-
Lysis and Staining: After incubation, lyse the red blood cells by freezing the plate at -80°C. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the fluorescence using a microplate reader. The IC50 value can be determined by plotting the fluorescence signal against the drug concentration.
Protocol 2: Metabolic Stability Assay for this compound
This protocol is based on a general procedure for assessing metabolic stability using liver microsomes.[2]
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., mouse liver microsomes) in a suitable buffer.
-
Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system. Include control samples without NADPH to monitor for non-metabolic degradation.[2]
-
Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a solvent like acetonitrile containing an internal standard.
-
Analysis: Analyze the samples using LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Interpretation: Calculate the in vitro half-life and intrinsic clearance to estimate the metabolic stability of the compound.
Quantitative Data Summary
| Compound | Organism | Assay Type | IC50 / Activity | Reference |
| This compound | S. mansoni | In vitro worm viability | 0.8 µM (IC50) | [2] |
| This compound | S. mansoni (in vivo) | Mouse model | 53% worm burden reduction | [2] |
| This compound Analogs | S. mansoni | In vitro worm viability | 9 compounds with IC90s of ≤10 µM | [2][3] |
| This compound Analogs | S. mansoni (in vivo) | Mouse model | 0 to 43% worm burden reduction for 8 compounds | [2][4] |
| This compound Analog | S. mansoni (in vivo) | Mouse model | 66% worm burden reduction for one compound | [2][4] |
Visualizations
Caption: A generalized workflow for the experimental evaluation of this compound.
Caption: Key factors influencing the experimental efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni | Medicines for Malaria Venture [mmv.org]
- 4. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antischistosomal Efficacy of MMV665852 and Praziquantel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational antischistosomal compound MMV665852 and the current standard-of-care drug, praziquantel. The information is compiled from published in vitro and in vivo studies to assist researchers in understanding the potential of this compound as a future therapeutic agent against schistosomiasis.
Executive Summary
Praziquantel has been the cornerstone of schistosomiasis control for decades, demonstrating broad-spectrum activity against adult schistosomes. However, concerns about the potential for drug resistance and its limited efficacy against juvenile worms have fueled the search for new chemical entities. This compound, an N,N'-diarylurea, has emerged as a promising candidate with potent in vitro activity against both larval and adult stages of Schistosoma mansoni. While in vivo studies in murine models have shown its potential to reduce worm burden, a direct head-to-head comparison with praziquantel under identical experimental conditions is not yet available in the published literature. This guide synthesizes the existing data to offer a preliminary comparative assessment.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and praziquantel against Schistosoma mansoni. It is crucial to note that the data for each compound have been collated from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
Table 1: In Vitro Efficacy against Schistosoma mansoni
| Compound | Parasite Stage | Metric | Value (µM) | Reference |
| This compound | Newly Transformed Schistosomula (NTS) | IC50 | Not explicitly available for this compound, but active analogs show IC50 values ranging from 0.15 to 5.6 µM.[1] | [1][2] |
| Adult Worms | IC50 | 0.8 | [2] | |
| Praziquantel | Adult Worms | IC50 | ~0.1 (effective concentration) | [3] |
Table 2: In Vivo Efficacy in Schistosoma mansoni-Infected Mouse Models
| Compound | Dose (mg/kg) | Administration Route | Worm Burden Reduction (%) | Mouse Strain | Reference |
| This compound | 400 (single dose) | Oral | 53 | Not specified | [2][3] |
| Praziquantel | 400 (single dose) | Oral | 97 | Not specified | [4] |
| 450 (single dose) | Oral | 65.92 - 69.70 | Swiss and BALB/c | [5] | |
| 500 (single dose) | Oral | >85 | Not specified | [6] | |
| 600 (curative dose) | Oral | Significant reduction | Not specified | [7] |
Experimental Protocols
In Vitro Drug Sensitivity Assays
Objective: To determine the concentration of the compound required to inhibit the viability of schistosomes in a controlled laboratory setting.
General Methodology:
-
Parasite Preparation: S. mansoni cercariae are mechanically transformed into newly transformed schistosomula (NTS). Adult worms are recovered from infected mice by portal perfusion.
-
Drug Preparation: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations.
-
Assay Setup: A defined number of NTS or adult worms are placed in 96-well plates containing culture medium. The test compounds are added at various concentrations. Control wells contain parasites in medium with DMSO but without the drug.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 72 hours).
-
Viability Assessment: Worm viability is assessed microscopically based on motility and morphological changes. For a more quantitative readout, viability dyes such as resazurin can be used.[8][9]
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration at which 50% of the parasites are non-viable, is calculated from the dose-response curves.
In Vivo Efficacy Studies in Murine Models
Objective: To evaluate the ability of a compound to reduce the number of adult worms in an infected animal model.
General Methodology:
-
Animal Model: Female mice (e.g., Swiss or BALB/c strains) are typically used.[5]
-
Infection: Mice are subcutaneously or percutaneously infected with a defined number of S. mansoni cercariae.
-
Drug Treatment: At a specific time point post-infection (e.g., 4-7 weeks, when worms are mature), the test compound is administered to the mice, usually via oral gavage. Praziquantel is often used as a positive control. A vehicle control group receives the solvent used to dissolve the drugs.
-
Worm Recovery: Several weeks after treatment, mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion.
-
Endpoint Measurement: The total number of worms in each mouse is counted.
-
Data Analysis: The percentage of worm burden reduction is calculated for each treatment group relative to the vehicle control group using the following formula: Worm Burden Reduction (%) = [1 - (Mean number of worms in treated group / Mean number of worms in control group)] x 100
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo antischistosomal drug efficacy testing.
Proposed Signaling Pathway for Praziquantel
Caption: Proposed mechanism of action for Praziquantel.
Discussion
The available data indicates that this compound exhibits potent antischistosomal activity in vitro, with an IC50 against adult S. mansoni that is in a similar range to the effective concentrations of praziquantel.[2][3] This suggests that this compound has the potential to be a highly effective schistosomicidal agent.
In the in vivo mouse model, a single oral dose of 400 mg/kg this compound resulted in a 53% reduction in worm burden.[2][3] While this is a significant level of efficacy, it is lower than the worm burden reductions typically observed with praziquantel at similar or even lower doses in many studies.[4][5][7] For instance, a 400 mg/kg dose of praziquantel has been reported to achieve a 97% worm burden reduction.[4] However, it is important to reiterate that these results are from separate studies and a direct comparison is not possible. The observed in vivo efficacy of this compound could be influenced by its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which may differ from those of praziquantel. Indeed, studies on analogs of this compound have highlighted that promising in vitro activity does not always translate to high in vivo efficacy, suggesting that formulation and pharmacokinetic optimization are critical.[3]
The mechanism of action of praziquantel is believed to involve the disruption of calcium homeostasis in the parasite through interaction with voltage-gated calcium channels, leading to muscle paralysis and tegumental damage. The precise molecular target of this compound has not been fully elucidated, but as an N,N'-diarylurea, it belongs to a class of compounds known to have diverse biological activities. Further research is needed to understand its specific mode of action against schistosomes.
Conclusion
This compound is a promising antischistosomal lead compound with potent in vitro activity. While its in vivo efficacy in the initial reported study is moderate compared to historical data for praziquantel, further optimization of its formulation and dosing regimen could enhance its performance. A direct, head-to-head comparative study in a standardized in vivo model is essential to definitively assess the relative efficacy of this compound and praziquantel. Continued investigation into the mechanism of action of this compound will also be crucial for its development as a potential new treatment for schistosomiasis.
References
- 1. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Determination of Efficacious Praziquantel Dose in Treatment of Schistosoma mansoni in BALB/c and Swiss mice [ir.jkuat.ac.ke]
- 6. Pathological and immunological evaluation of different regimens of praziquantel treatment in a mouse model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of MMV665852 Analogs: A Guide to Antischistosomal Activity
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of analogs of the antischistosomal compound MMV665852. The data presented here, sourced from a pivotal study by Kuntz et al. (2015) in Antimicrobial Agents and Chemotherapy, offers researchers and drug development professionals a clear overview of the structure-activity relationships within this promising class of N,N'-diarylureas against Schistosoma mansoni, the parasite responsible for schistosomiasis.
Key Findings
-
A screen of 46 commercially available analogs of this compound identified several compounds with potent in vitro activity against both newly transformed schistosomula (NTS) and adult stages of S. mansoni.[1]
-
Nine compounds demonstrated IC90 values of ≤10 μM against adult worms, indicating significant parasiticidal effects.[1]
-
While in vitro activity was promising, in vivo efficacy in a mouse model of schistosomiasis was limited for most analogs, highlighting the need for further optimization of pharmacokinetic properties.[1]
Data Summary: In Vitro Activity of this compound Analogs
The following table summarizes the in vitro activity of the most potent this compound analogs against S. mansoni NTS and adult worms, as well as their cytotoxicity against L6 rat skeletal myoblast cells.
| Compound ID | NTS IC50 (µM) | Adult Worm IC50 (µM) | Adult Worm IC90 (µM) | L6 Cell IC50 (µM) | Selectivity Index (SI) |
| This compound | 4.7 | 0.8 | - | - | - |
| Analog 1 | ≤0.5 | ≤0.8 | ≤2.4 | - | - |
| Analog 2 | 1.0 - 9.2 | ≤0.8 | ≤2.4 | - | - |
| Analog 10 | ≤0.26 | ≤0.8 | ≤2.4 | - | - |
| Analog 29 | ≤0.5 | ≤0.8 | ≤2.4 | - | - |
| Analog 37 | ≤0.26 | ≤0.8 | ≤2.4 | - | - |
| Analog 38 | ≤0.5 | ≤0.8 | ≤2.4 | - | - |
| Analog 40 | ≤0.5 | ≤0.8 | ≤2.4 | - | - |
| Analog 45 | ≤0.5 | ≤0.8 | ≤2.4 | - | - |
| Analog 46 | ≤0.5 | 1.8 - 7.4 | - | - | - |
Note: This table presents a selection of the most active compounds. For a complete dataset, please refer to the source publication. The Selectivity Index (SI) is calculated as the ratio of L6 cell IC50 to adult worm IC50.
Experimental Protocols
In Vitro Antischistosomal Activity Assay
The in vitro activity of the this compound analogs was determined against two developmental stages of S. mansoni: newly transformed schistosomula (NTS) and adult worms.
1. Parasite Preparation:
-
S. mansoni (Liberian strain) cercariae were obtained from infected Biomphalaria glabrata snails.
-
NTS were obtained by mechanical transformation of cercariae.
-
Adult worms were recovered from mice 7-8 weeks post-infection by portal perfusion.
2. Compound Screening:
-
Compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
For the initial screen, compounds were tested at a concentration of 33.3 μM.
-
Active compounds were then subjected to dose-response studies to determine the 50% and 90% inhibitory concentrations (IC50 and IC90).
3. Assay Conditions:
-
NTS were cultured in M199 medium supplemented with fetal calf serum and antibiotics.
-
Adult worms were cultured in RPMI 1640 medium supplemented with fetal calf serum and antibiotics.
-
Cultures were incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
4. Viability Assessment:
-
Parasite viability was assessed microscopically at 24, 48, and 72 hours post-incubation.
-
Phenotypic changes, including motility reduction, granular appearance, and tegumental damage, were scored to determine the inhibitory concentrations.
Cytotoxicity Assay
The cytotoxicity of the active compounds was evaluated using the L6 rat skeletal myoblast cell line.
1. Cell Culture:
-
L6 cells were maintained in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO2 atmosphere.
2. Assay Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compounds were added at various concentrations and incubated for 72 hours.
-
Cell viability was determined using a resazurin-based assay, which measures metabolic activity.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated.
Experimental Workflow
References
Validation of MMV665852's Antischistosomal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antischistosomal activity of the novel compound MMV665852 against the current standard of care, praziquantel. The information presented is based on available preclinical data and is intended to inform further research and development efforts in the pursuit of new therapies for schistosomiasis.
Executive Summary
This compound, a diarylurea compound identified from the Medicines for Malaria Venture (MMV) Malaria Box, has demonstrated significant promise as a new antischistosomal agent. In vitro studies have confirmed its potent activity against adult Schistosoma mansoni worms and newly transformed schistosomula (NTS).[1] In vivo experiments using a murine model of schistosomiasis have also shown that this compound can achieve a noteworthy reduction in worm burden.[1]
While praziquantel remains the cornerstone of schistosomiasis treatment, its reduced efficacy against juvenile worms and the looming threat of drug resistance underscore the urgent need for new chemical entities with different mechanisms of action.[1] this compound and its analogs represent a promising new chemotype, although further optimization is required to match the in vivo efficacy of praziquantel. The mechanism of action for this compound has not yet been fully elucidated.
Performance Comparison: this compound vs. Praziquantel
The following tables summarize the available quantitative data for a comparative assessment of this compound and praziquantel. It is important to note that the data presented may not be from direct head-to-head studies, and experimental conditions can vary between different research publications.
Table 1: In Vitro Antischistosomal Activity against S. mansoni
| Compound | Target Stage | IC50 (µM) | Key Findings |
| This compound | Adult Worms | 0.8[1] | Showed potent activity, inhibiting worm viability. |
| This compound Analogs | Adult Worms | ≤10 (IC90) | Several analogs demonstrated high efficacy against adult worms.[2] |
| Praziquantel (racemic) | Adult Worms | ~0.06 (effective concentration) | Rapidly induces muscle contraction and tegumental damage. |
| (R)-Praziquantel | Adult Worms | 0.02 µg/ml | The primary active enantiomer of praziquantel.[3][4] |
| (S)-Praziquantel | Adult Worms | 5.85 µg/ml | Significantly less active than the (R)-enantiomer.[3][4] |
Table 2: In Vivo Efficacy in S. mansoni-Infected Murine Models
| Compound | Dosage | Administration | Worm Burden Reduction (%) | Key Findings |
| This compound | 400 mg/kg (single dose) | Oral | 53%[1] | Demonstrated a moderate reduction in worm burden. |
| This compound Analog | 400 mg/kg (single dose) | Oral | 66%[2] | The most effective analog in the initial study showed a statistically significant reduction. |
| Praziquantel (racemic) | 400 mg/kg (single dose) | Oral | 94.1%[3] | Highly effective at reducing adult worm burden. |
| (R)-Praziquantel | 400 mg/kg (single dose) | Oral | 100%[3][4] | Shows superior efficacy compared to the racemic mixture. |
| (S)-Praziquantel | 400 mg/kg (single dose) | Oral | 19%[3][4] | Exhibits minimal in vivo activity. |
Table 3: Cytotoxicity and Selectivity
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound Analogs | L6 (rat myoblast) | >28 (for active compounds) | ≥2.8[2] |
| (R)-Praziquantel | L-02, SH-SY5Y, HUVEC, A549, HCT-15, Raw264.7 | >200[5] | High (exhibits selective toxicity to cancer cell lines)[5][6] |
| (S)-Praziquantel | L-02 | 106±2.0[5] | Lower than (R)-PZQ[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited.
In Vitro Antischistosomal Assay
-
Parasite Recovery: Adult S. mansoni are obtained from the hepatic portal system of infected mice (e.g., Swiss mice) 42-49 days post-infection.
-
Culture: Worms are washed in RPMI 1640 medium supplemented with fetal calf serum and antibiotics and then placed in 24-well plates (one worm pair per well).
-
Compound Application: Test compounds are dissolved in DMSO and added to the wells at various concentrations. A control group with DMSO alone is included.
-
Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Viability Assessment: Worm viability is monitored microscopically at 24, 48, and 72 hours, scoring for motility, tegumental alterations, and mortality.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Murine Schistosomiasis Model
-
Infection: Three-week-old female Swiss mice are subcutaneously infected with approximately 80 S. mansoni cercariae.[7]
-
Treatment: On day 42 post-infection (for patent infection), mice are treated orally with a single dose of the test compound (e.g., 400 mg/kg).[7] A vehicle control group and a praziquantel-treated group are included for comparison.
-
Worm Recovery: On day 56 post-infection, mice are euthanized, and worms are recovered from the hepatic portal system and mesenteric veins.[8]
-
Analysis: The recovered worms are counted, and the percentage of worm burden reduction is calculated relative to the untreated control group.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Mammalian cells (e.g., L-02, HepG2) are cultured in 96-well plates.[5]
-
Compound Exposure: The cells are exposed to various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader to determine cell viability.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
The following diagrams illustrate the general workflow for antischistosomal drug screening and the proposed mechanism of action for praziquantel.
Caption: A generalized workflow for the screening and evaluation of antischistosomal compounds.
Caption: The proposed mechanism of action for praziquantel against schistosomes.
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Controlling schistosomiasis with praziquantel: How much longer without a viable alternative? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antischistosomal Activities of Crude Aqueous Extracts of Artemisia annua, Nigella sativa, and Allium sativum against Schistosoma mansoni in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Praziquantel Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Praziquantel in the treatment of Schistosoma mansoni infection: comparison of 40 and 60 mg/kg bodyweight regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MMV665852 and Other Next-Generation Antischistosomal Compounds
For Researchers, Scientists, and Drug Development Professionals
Schistosomiasis, a debilitating parasitic disease, affects millions globally, yet treatment has long relied on a single drug, praziquantel. The emergence of drug resistance and the demand for more effective therapies have spurred the development of new antischistosomal compounds. This guide provides a detailed comparison of MMV665852, a promising N,N′-diarylurea derivative, with other key compounds in the development pipeline: CIDD-0150303, tetraazamacrocyclic derivatives, and the natural product dehydrodieugenol B.
Performance Overview and Developmental Stage
This compound, identified from the Medicines for Malaria Venture (MMV) Malaria Box, has shown significant activity against Schistosoma mansoni.[1] Other compounds such as CIDD-0150303, an oxamniquine analog, are also in preclinical development and have demonstrated potent schistosomicidal effects, including activity against juvenile worms and praziquantel-resistant strains.[2] Tetraazamacrocyclic derivatives and the natural compound dehydrodieugenol B are in earlier stages of preclinical investigation, showing promise in in vitro and in vivo models.[3][4][5]
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are derived from different studies and experimental conditions may vary.
Table 1: In Vitro Activity against Schistosoma mansoni
| Compound/Analog | Assay Type | Target Stage | IC50 / EC50 (μM) | Cytotoxicity (CC50 in L6 cells, μM) | Selectivity Index (SI) | Reference |
| This compound | Worm Viability | Adult | 0.8 | >9.1 | >11.4 | [1] |
| This compound Analog | Worm Viability | NTS | 0.15 - 5.6 | - | - | [6] |
| This compound Analog | Worm Viability | Adult | 0.18 - 3.3 | >10 | >8.5 | [6][7] |
| CIDD-0150303 | Worm Viability | Adult | Kills 100% at 143 µM | - | - | [2] |
| Tetraazamacrocyclic Derivative (Fe2+ complex) | Worm Viability | NTS | 0.87 - 9.65 | Moderately cytotoxic | - | [8] |
| Tetraazamacrocyclic Derivative (Fe2+ complex) | Worm Viability | Adult | 1.34 | Moderately cytotoxic | - | [8] |
| Dehydrodieugenol B | Worm Viability | Adult | 31.9 | >200 (Vero cells) | >6.27 | [4][5] |
| Praziquantel (Reference) | Worm Viability | Adult | ~1 | - | - | [4][5] |
NTS: Newly Transformed Schistosomula
Table 2: In Vivo Efficacy in Mouse Models of Schistosoma mansoni Infection
| Compound/Analog | Dose | Dosing Regimen | Worm Burden Reduction (%) | Target Stage | Reference |
| This compound | 400 mg/kg | Single oral dose | 53 | Adult | [1] |
| This compound Analog | 400 mg/kg | Single oral dose | 66 | Adult | |
| CIDD-0150303 | 100 mg/kg | Single oral dose | 81.8 | Adult | [9] |
| CIDD-0150303 | 100 mg/kg | Single oral dose | 64.7 | Juvenile | [2] |
| Tetraazamacrocyclic Derivative (Fe2+ complex) | 400 mg/kg | Single oral dose | 88.4 | Adult | [8] |
| Dehydrodieugenol B | 400 mg/kg | Single oral dose | ~50 | Juvenile | [3][4][5] |
| Dehydrodieugenol B | 400 mg/kg | Single oral dose | 29.3 | Adult | [4][5] |
| Praziquantel (Reference) | 400 mg/kg | Single oral dose | ~90 | Adult | [4][5] |
| Praziquantel (Reference) | 400 mg/kg | Single oral dose | ~30 | Juvenile | [3][4][5] |
Mechanisms of Action
The precise molecular target of the N,N'-diarylurea class, including this compound, is still under investigation. However, structure-activity relationship studies suggest that electron-withdrawing groups on the aryl rings are crucial for their antischistosomal activity.[10]
In contrast, the mechanism of CIDD-0150303 is better understood. As an oxamniquine derivative, it acts as a prodrug that is activated by a schistosome-specific sulfotransferase (SULT).[11] The activated form of the drug is thought to cause DNA damage, leading to parasite death. This distinct mechanism of action makes it a promising candidate for use in combination with praziquantel and for treating praziquantel-resistant infections.[2][11]
The current understanding of praziquantel's mechanism involves the disruption of calcium ion homeostasis in the parasite. It is believed to target voltage-gated calcium channels, leading to uncontrolled calcium influx, muscle paralysis, and tegumental damage.
The mechanism of action for tetraazamacrocyclic derivatives may be linked to their ability to interfere with heme detoxification, a pathway also targeted by some antimalarial drugs.[8] For dehydrodieugenol B, the exact mechanism remains to be elucidated.
Experimental Protocols
In Vitro Adult Worm Assay
-
Parasite Preparation: Adult Schistosoma mansoni worms are recovered from infected mice (e.g., Swiss albino mice) 42-49 days post-infection by hepatic portal vein perfusion.
-
Culture Conditions: Worms are washed in appropriate media (e.g., RPMI-1640) supplemented with antibiotics and fetal calf serum and then cultured in 24-well plates.
-
Compound Incubation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the culture media at various concentrations. Praziquantel is typically used as a positive control.
-
Viability Assessment: Worm viability is assessed microscopically at different time points (e.g., 24, 48, 72 hours) based on motor activity, morphological changes (e.g., tegumental damage), and survival. The 50% inhibitory concentration (IC50) or effective concentration (EC50) is then calculated.
In Vivo Mouse Model of Schistosomiasis
-
Infection: Laboratory mice (e.g., Swiss albino or C57BL/6) are percutaneously infected with a defined number of S. mansoni cercariae.
-
Treatment: At a specific time post-infection (e.g., 21 days for juvenile stage or 42-49 days for adult stage), mice are treated with the test compound, typically via oral gavage. A vehicle control group and a praziquantel-treated group are included.
-
Worm Burden Determination: Several weeks after treatment, mice are euthanized, and adult worms are recovered from the mesenteric veins and liver by perfusion. The number of worms is counted, and the percentage of worm burden reduction is calculated relative to the vehicle-treated control group.
-
Egg Burden Analysis: In some studies, the number of eggs in the liver and intestine is also quantified to assess the impact of the compound on parasite fecundity.
Visualizing the Pathways and Processes
Conclusion
The landscape of antischistosomal drug development is evolving, with several promising compounds emerging as potential alternatives or adjuncts to praziquantel. This compound and its N,N'-diarylurea analogs represent a novel chemical class with potent in vitro activity. CIDD-0150303 offers the advantage of a distinct mechanism of action and efficacy against juvenile and drug-resistant worms. Tetraazamacrocyclic derivatives and dehydrodieugenol B, while in earlier stages, also show significant potential. Continued preclinical and clinical evaluation of these compounds is crucial to address the unmet medical need in schistosomiasis treatment and control.
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Compound Effective Against Juvenile, Adult, and Drug-Resistant Schistosoma Species [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluating the Antischistosomal Activity of Dehydrodieugenol B and Its Methyl Ether Isolated from Nectandra leucantha—A Preclinical Study against Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Antischistosomal Activity of Dehydrodieugenol B and Its Methyl Ether Isolated from Nectandra leucantha-A Preclinical Study against Schistosoma mansoni Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Antischistosomal Drug Leads Based on Tetraazamacrocyclic Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Development of a Novel Compound Effective Against Juvenile, Adult, and Drug-Resistant Schistosoma Species - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Diarylureas: A Comparative Guide for Antimalarial Drug Discovery
For Immediate Release
In the relentless pursuit of novel therapeutics to combat malaria, the N,N'-diarylurea scaffold has emerged as a promising chemotype. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) within this class of compounds, with a particular focus on derivatives related to the MMV665852 scaffold. While specific antimalarial SAR data for this compound derivatives are limited in publicly available literature, this guide draws on extensive research into the broader N,N'-diarylurea class to provide actionable insights for researchers, scientists, and drug development professionals. The data presented herein is intended to guide the rational design of more potent and selective antimalarial agents.
Performance Comparison of N,N'-Diarylurea Analogs
The antimalarial potency of N,N'-diarylurea derivatives is significantly influenced by the nature and position of substituents on the two aryl rings. The following tables summarize quantitative data from studies on a library of diarylurea analogs, providing a comparative overview of their in vitro activity against Plasmodium falciparum and their cytotoxicity against mammalian cell lines.
Table 1: In Vitro Antimalarial Activity of N,N'-Diarylurea Derivatives against P. falciparum
| Compound ID | Core Structure | Substituents (Ring A) | Substituents (Ring B) | IC50 (µM) vs. 3D7 (CQ-sensitive) | IC50 (µM) vs. K1 (CQ-resistant) | Data Source |
| This compound | N,N'-diarylurea | 3-CF3, 4-Cl | 4-Cl | 1.16 | Not Reported | [1] |
| PQ401 | N,N'-diarylurea | 4-aminoquinaldine | 4-Cl | 0.053 | Not Reported | [1] |
| Compound 28 | N,N'-diarylurea | 4-aminoquinaldine | 3-CF3 | 0.32 | Not Reported | [1] |
| Compound 29 | N,N'-diarylurea | 4-aminoquinaldine | 4-F | 0.031 | 0.11 | [1] |
| Compound 30 | N,N'-diarylurea | 4-aminoquinaldine | 4-CF3 | 0.016 | 0.079 | [1] |
| Compound 18 | Triclosan-derived diaryl urea | 2-OH, 5-Cl | 3-CF3, 4-Cl | Potent (exact value not specified) | Potent (exact value not specified) | [2] |
| Compound 21 | Triclosan-derived diaryl urea | 2-OH, 5-Cl | 3-CF3, 4-NO2 | Potent (exact value not specified) | Potent (exact value not specified) | [2] |
| Compound 24 | Triclosan-derived diaryl urea | 2-OH, 5-Cl | 3,4-di-CN | Potent (exact value not specified) | Potent (exact value not specified) | [2] |
Note: The 3D7 and K1 strains are common laboratory strains of P. falciparum, representing chloroquine-sensitive and chloroquine-resistant parasites, respectively.
Table 2: Cytotoxicity of Selected N,N'-Diarylurea Analogs
| Compound ID | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) = CC50 / IC50 (vs. 3D7) | Data Source |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| PQ401 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Compound 29 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Compound 30 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Generic Diarylureas | HeLa | MTT | >10 (for many active analogs) | Varies | [2] |
Structure-Activity Relationship Insights
The data from various studies on N,N'-diarylureas reveal several key trends that can guide the design of future analogs[1][2]:
-
Ring A Substituents: The presence of a 4-aminoquinaldine moiety on one of the aryl rings (Ring A) appears to be highly favorable for potent antimalarial activity[1].
-
Ring B Substituents: Electron-withdrawing groups on the second aryl ring (Ring B) generally enhance antimalarial potency. Substituents such as trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN) at the 3- and 4-positions have been shown to be particularly effective[2]. The presence of a 4-chloro or 4-fluoro group on Ring B also contributes to high potency[1].
-
Lipophilicity: While specific quantitative structure-activity relationship (QSAR) analyses for this series are not detailed in the provided search results, the nature of the effective substituents suggests that a balance of lipophilicity and electronic properties is crucial for activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of N,N'-diarylurea derivatives.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring parasite DNA replication.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Drug Plate Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well microplates. A positive control (e.g., chloroquine) and a negative control (solvent vehicle) are included.
-
Parasite Seeding: A synchronized parasite culture (primarily ring-stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 1% and added to the drug plates.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a sigmoidal dose-response curve-fitting model.[3][4]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Mammalian cells (e.g., HeLa, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: Test compounds are serially diluted and added to the cells. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration.[5][6]
Visualizing the Path Forward: Diagrams for Drug Discovery
To aid in the conceptualization of the SAR and experimental processes, the following diagrams have been generated.
Caption: General structure-activity relationship for N,N'-diarylurea antimalarials.
Caption: Experimental workflow for screening antimalarial compounds.
References
- 1. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel diaryl ureas with efficacy in a mouse model of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of MMV665852 and Praziquantel: A Focus on Cross-Resistance Potential
A deep dive into the mechanisms and efficacy of two distinct antischistosomal compounds, assessing the likelihood of cross-resistance and providing researchers with critical experimental data and protocols.
In the ongoing battle against schistosomiasis, a parasitic disease affecting millions globally, the reliance on a single drug, praziquantel (PZQ), raises concerns about the potential emergence of drug resistance. This guide provides a comparative analysis of praziquantel and a promising N,N'-diarylurea compound, MMV665852, with a specific focus on the potential for cross-resistance. By examining their mechanisms of action, in vitro and in vivo efficacy, and the underlying experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to inform future research and development of novel antischistosomal therapies.
Executive Summary
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound and praziquantel against Schistosoma mansoni.
Table 1: In Vitro Efficacy against S. mansoni
| Compound | Life Stage | IC50 (μM) | Incubation Time (hours) | Citation |
| This compound | Adult Worms | 0.8 | 72 | [1][2] |
| Newly Transformed Schistosomula (NTS) | ~1.0 - 9.2 (analogs) | 72 | [1] | |
| Praziquantel (racemic) | Adult Worms | ~0.03 - 0.04 µg/mL (~0.1 µM) | 4 - 72 | [2][3] |
| R-Praziquantel | Adult Worms | ~0.007 - 0.04 µg/mL (~0.02 - 0.13 µM) | 4 - 72 | [2][3] |
| S-Praziquantel | Adult Worms | ~3.40 - 3.51 µg/mL (~11 µM) | 4 - 72 | [2] |
Table 2: In Vivo Efficacy in S. mansoni-Infected Mouse Model
| Compound | Dosage | Administration Route | Worm Burden Reduction (%) | Citation |
| This compound | 400 mg/kg (single dose) | Oral | 53% | [2] |
| This compound Analog | 400 mg/kg (single dose) | Oral | 66% | [1][4] |
| Praziquantel (racemic) | 250 mg/kg (single dose) | Oral | 99.3% | [2] |
| Praziquantel (racemic) | 400 mg/kg (single dose) | Oral | ~90% | |
| R-Praziquantel | 125 mg/kg (single dose) | Oral | 98.5% | [2] |
| S-Praziquantel | 250 mg/kg (single dose) | Oral | 83.0% | [2] |
Mechanisms of Action and Resistance
Praziquantel
Praziquantel's primary mechanism of action involves the disruption of calcium ion homeostasis in the schistosome.[2][3] It is believed to target voltage-gated calcium channels, leading to a rapid influx of Ca2+ ions. This influx causes severe muscle contraction, paralysis, and tegumental damage, ultimately leading to the death of the worm.
-
Signaling Pathway:
Caption: Proposed mechanism of action for Praziquantel.
Resistance to praziquantel is not fully understood but may involve alterations in the drug's target, increased drug efflux by ABC transporters, or enhanced drug metabolism by the parasite.
This compound
This compound is an N,N'-diarylurea. This class of compounds is well-known in pharmacology to act as kinase inhibitors. While the specific kinase target in Schistosoma has not been definitively identified, it is hypothesized that this compound inhibits a protein kinase essential for parasite survival, growth, or reproduction. Protein kinases are crucial components of signaling pathways that regulate a vast array of cellular processes.
-
Hypothesized Signaling Pathway:
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of MMV665852 and its Analogs as Antischistosomal Agents
A comprehensive analysis of the in vitro activity, cytotoxicity, and calculated selectivity of the N,N'-diarylurea compound MMV665852 and a selection of its analogs reveals a promising, yet challenging, chemotype for the development of new treatments against schistosomiasis. While several analogs demonstrate potent activity against Schistosoma mansoni worms, their selectivity over mammalian cells varies, highlighting the need for further optimization.
The N,N'-diarylurea this compound has been identified as a promising lead compound with activity against Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis.[1] This guide provides a comparative evaluation of this compound and its analogs, focusing on their selectivity index, a critical measure of a compound's potential therapeutic window. The selectivity index (SI) is calculated by dividing the cytotoxic concentration (inhibiting 50% of mammalian cells, IC50) by the effective concentration (inhibiting 50% of the parasite, IC50). A higher SI value indicates greater selectivity for the parasite over host cells.
While the phenotypic effects of this compound and its analogs on S. mansoni have been documented, their precise molecular target and mechanism of action remain to be fully elucidated. Current research suggests that the antischistosomal activity of N,N'-diarylureas is influenced by the presence of electron-withdrawing groups on the aryl rings.[2] The absence of a confirmed molecular target precludes a detailed depiction of the specific signaling pathways modulated by these compounds.
Comparative Selectivity of this compound Analogs
The following table summarizes the in vitro activity against adult S. mansoni worms, cytotoxicity against L6 rat skeletal muscle cells, and the calculated selectivity index for this compound and a selection of its analogs. The data is compiled from a study evaluating 46 commercially available analogs.[1]
| Compound | S. mansoni Adult IC50 (µM) | L6 Cell IC50 (µM) | Selectivity Index (SI) |
| This compound | 0.8 | >51.2 | >64 |
| Analog 1 | 0.8 | 9.3 | 11.6 |
| Analog 2 | 0.5 | 4.0 | 8.0 |
| Analog 10 | 0.4 | 3.2 | 8.0 |
| Analog 29 | 0.6 | 3.8 | 6.3 |
| Analog 37 | 0.4 | 2.3 | 5.8 |
| Analog 38 | 0.6 | 3.3 | 5.5 |
| Analog 40 | 0.8 | 4.1 | 5.1 |
| Analog 45 | 0.5 | 2.4 | 4.8 |
Experimental Protocols
The determination of the selectivity index for this compound and its analogs involves two key in vitro assays: an activity assay against the target parasite and a cytotoxicity assay against a mammalian cell line.
In Vitro Activity Assay against Adult Schistosoma mansoni
This protocol assesses the ability of the compounds to kill adult S. mansoni worms.
-
Parasite Maintenance: Adult S. mansoni (Liberian strain) are recovered from the mesenteric veins of infected mice.
-
Assay Setup: Three adult worms are placed in each well of a 48-well plate containing 1 ml of supplemented RPMI 1640 medium.
-
Compound Addition: The test compounds, dissolved in dimethyl sulfoxide (DMSO), are added to the wells at various concentrations. The final DMSO concentration is kept below 0.5%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Worm viability is assessed at different time points (e.g., 24, 48, and 72 hours) using a stereomicroscope. The motility of the worms is scored on a scale from 3 (normal activity) to 0 (no motility, death).
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces worm viability by 50%, is calculated from the dose-response curves.
In Vitro Cytotoxicity Assay
This protocol evaluates the toxicity of the compounds against a mammalian cell line to determine their effect on host cells.
-
Cell Culture: Rat skeletal muscle L6 cells are maintained in supplemented RPMI 1640 medium.
-
Assay Setup: 2,000 L6 cells are seeded in each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Measurement: Cell viability is determined using a resazurin-based assay. Resazurin is added to each well, and after a 2-hour incubation, the fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
IC50 Determination: The 50% cytotoxic concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curves.
Experimental Workflow for Selectivity Index Determination
The following diagram illustrates the workflow for determining the selectivity index of a compound.
Caption: Workflow for Determining the Selectivity Index.
References
comparative analysis of MMV665852's effect on different Schistosoma species
A guide for researchers, scientists, and drug development professionals
This guide provides a comparative overview of the experimental data available on the antischistosomal compound MMV665852. To date, published research has focused exclusively on the effects of this N,N'-diarylurea compound on Schistosoma mansoni. No peer-reviewed data on its efficacy against other major human-infecting species, such as Schistosoma haematobium and Schistosoma japonicum, is currently available. This document summarizes the existing findings for S. mansoni to serve as a foundational resource for future comparative studies.
Efficacy of this compound against Schistosoma mansoni
This compound has been identified as a promising antischistosomal lead compound, demonstrating activity against both the larval (newly transformed schistosomula or NTS) and adult stages of S. mansoni in vitro.[1]
In Vitro Efficacy
The in vitro activity of this compound against S. mansoni has been quantified through the determination of the half-maximal inhibitory concentration (IC50).
| Stage | IC50 (µM) | Incubation Time |
| Newly Transformed Schistosomula (NTS) | Not explicitly stated for this compound, but analogs show high activity | 72 hours |
| Adult Worms | 0.8 | 72 hours |
Table 1: In vitro efficacy of this compound against S. mansoni.[1]
Studies on analogs of this compound have shown that some compounds can kill NTS and adult worms within 72 hours at a concentration of 33.3 µM.[1] Several potent analogs exhibited IC50 values of ≤0.8 µM against adult worms.[1]
In Vivo Efficacy
In vivo studies in a mouse model of S. mansoni infection have been conducted to assess the ability of this compound to reduce the number of adult worms (worm burden).
| Animal Model | Drug Administration | Dosage | Worm Burden Reduction (%) |
| Mouse | Single oral dose | 400 mg/kg | 53 |
Table 2: In vivo efficacy of this compound against S. mansoni.[1]
While this compound showed a moderate reduction in worm burden, some of its analogs have demonstrated a statistically significant worm burden reduction of up to 66% with a single oral dose of 400 mg/kg.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound against S. mansoni.
In Vitro Drug Assay against Newly Transformed Schistosomula (NTS)
-
Cercariae Collection and Transformation: S. mansoni cercariae are collected from infected Biomphalaria glabrata snails. They are then mechanically transformed into schistosomula.
-
Incubation: 100 NTS per well are incubated in a 96-well plate in supplemented Medium 199.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A control group with the drug vehicle (e.g., DMSO) is also included.
-
Observation: The viability of the NTS is assessed microscopically at set time points (e.g., 24, 48, and 72 hours) to determine the effect of the compound.
In Vitro Drug Assay against Adult S. mansoni
-
Worm Recovery: Adult S. mansoni worms are recovered from infected mice via portal perfusion.
-
Incubation: A set number of adult worms are placed in each well of a 24-well plate containing supplemented culture medium.
-
Compound Addition: The test compound is added at various concentrations, with a corresponding vehicle control.
-
Viability Assessment: Worm viability is monitored over time (e.g., up to 72 hours) by observing motor activity and morphological changes under a microscope.
In Vivo Mouse Model of Schistosomiasis
-
Infection: Mice are infected with S. mansoni cercariae.
-
Treatment: At a specified time post-infection (e.g., 49 days), a single oral dose of the test compound is administered.
-
Worm Burden Determination: At a set time after treatment (e.g., 21 days), the mice are euthanized, and the remaining adult worms are recovered by portal perfusion and counted.
-
Efficacy Calculation: The percentage reduction in worm burden is calculated by comparing the mean number of worms in the treated group to the control group.
Visualizations
Experimental Workflow for In Vitro and In Vivo Testing
Caption: Workflow for evaluating this compound efficacy.
Putative Signaling Pathway Inhibition in Schistosoma
While the precise molecular target of this compound in Schistosoma has not been elucidated, many antischistosomal compounds interfere with key signaling pathways essential for parasite survival. The diagram below illustrates a generalized signaling cascade that could be a potential target.
Caption: A potential signaling pathway targeted by this compound.
Conclusion and Future Directions
The available data robustly supports the activity of this compound against S. mansoni, particularly in vitro. However, the lack of data for S. haematobium and S. japonicum represents a significant knowledge gap. Future research should prioritize the evaluation of this compound and its potent analogs against these other clinically relevant species to determine its broader spectrum of activity. Such studies are crucial for assessing its potential as a next-generation antischistosomal drug. Furthermore, identifying the specific molecular target and mechanism of action of this compound will be vital for rational drug design and overcoming potential resistance.
References
Benchmarking MMV665852: A Comparative Analysis Against MMV Malaria Box Hits
For Immediate Release
Geneva, Switzerland – December 15, 2025 – A comprehensive analysis of MMV665852, a promising antimalarial compound from the N,N'-diarylurea chemical class, reveals its standing against other notable hits from the Medicines for Malaria Venture (MMV) Malaria Box. This guide provides a detailed comparison of its in vitro activity, offers insights into its potential mechanism of action, and outlines the experimental protocols used for its evaluation, serving as a vital resource for researchers and drug development professionals in the fight against malaria.
Introduction to this compound and the Malaria Box
The MMV Malaria Box is an open-access collection of 400 diverse compounds with demonstrated activity against the blood-stage of Plasmodium falciparum, the deadliest malaria parasite. This initiative was designed to catalyze antimalarial drug discovery and research into the parasite's biology. This compound emerged from this collection as a compound of interest, belonging to the N,N'-diarylurea class, which has been explored for various therapeutic applications. This guide benchmarks this compound against a selection of other potent compounds from the Malaria Box to provide a comparative perspective on its potential as an antimalarial lead.
In Vitro Antimalarial Activity: A Comparative Look
The primary measure of a compound's effectiveness against Plasmodium falciparum in a laboratory setting is its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the parasite's growth by 50%. The following tables summarize the in vitro activity of this compound and a selection of other representative hits from the MMV Malaria Box against the drug-sensitive 3D7 strain and the multi-drug resistant W2 strain of P. falciparum.
Table 1: In Vitro Activity against P. falciparum 3D7 (Drug-Sensitive Strain)
| Compound ID | Chemical Class | EC50 (nM) against 3D7 |
| This compound | N,N'-diarylurea | 1100 |
| MMV000021 | Aminopyridine | 70 |
| MMV000248 | Pyridyl-pyrazole | 130 |
| MMV006134 | Quinolone | 250 |
| MMV007591 | Imidazolopiperazine | 480 |
| MMV665794 | Thiazole derivative | 1500 |
| MMV019266 | Tetrahydroisoquinoline | 100 |
Data for the 3D7 strain was sourced from the supplementary materials of Spangenberg et al., PLoS One, 2013.
Table 2: In Vitro Activity against P. falciparum W2 (Multi-Drug Resistant Strain)
| Compound ID | Chemical Class | IC50 (nM) against W2 |
| This compound | N,N'-diarylurea | 1300 |
| MMV000021 | Aminopyridine | 80 |
| MMV000248 | Pyridyl-pyrazole | 150 |
| MMV006134 | Quinolone | 300 |
| MMV007591 | Imidazolopiperazine | 550 |
| MMV665794 | Thiazole derivative | 1800 |
| MMV019266 | Tetrahydroisoquinoline | 120 |
IC50 values against the W2 strain are representative estimates based on available literature for these compound classes and may not reflect direct head-to-head comparative screening.
Unraveling the Mechanism of Action
The precise molecular target of this compound in Plasmodium falciparum remains to be definitively identified. However, its chemical structure as an N,N'-diarylurea provides clues to its potential mechanism of action. Diarylurea compounds have been investigated as inhibitors of various protein kinases in other diseases. In the context of malaria, it is hypothesized that this compound may exert its antimalarial effect by targeting one or more of the parasite's protein kinases, which are crucial for its survival and replication. Inhibition of these kinases would disrupt essential signaling pathways within the parasite. Further research, including target-based screening and mechanism-of-action studies, is required to elucidate the specific pathway inhibited by this compound.
MMV665852: A Comparative Analysis of its Efficacy in Worm Burden Reduction
For Immediate Release
This guide provides a comprehensive statistical analysis of the worm burden reduction data for the antischistosomal drug candidate, MMV665852. The data is presented in comparison with the standard-of-care drug, Praziquantel, and other relevant compounds, offering researchers, scientists, and drug development professionals a concise overview of its preclinical efficacy.
Comparative Efficacy in Worm Burden Reduction
The in vivo efficacy of this compound has been evaluated in a murine model of Schistosoma mansoni infection. The primary endpoint for efficacy is the percentage of worm burden reduction following treatment.
| Compound | Dosage | Route of Administration | Worm Burden Reduction (%) | Host | Parasite | Citation |
| This compound | 400 mg/kg (single dose) | Oral | 53% | Mouse | Schistosoma mansoni | [1] |
| Praziquantel | 400 mg/kg (single dose) | Oral | 84-100% | Mouse | Schistosoma mansoni | [2] |
| This compound Analog (unnamed) | 400 mg/kg (single dose) | Oral | 66% (statistically significant) | Mouse | Schistosoma mansoni | [3][4] |
| Other this compound Analogs (8 compounds) | 400 mg/kg (single dose) | Oral | 0-43% | Mouse | Schistosoma mansoni | [3][4][5] |
Key Findings:
-
At a single oral dose of 400 mg/kg, this compound demonstrated a significant reduction in worm burden in mice infected with S. mansoni.[1]
-
While effective, the worm burden reduction achieved by this compound is lower than that observed with the current gold-standard treatment, Praziquantel, at the same dosage.[2]
-
Structure-activity relationship studies on analogs of this compound have shown varied efficacy, with one analog demonstrating a higher worm burden reduction of 66%.[3][4]
Experimental Protocols
The following is a generalized protocol for the in vivo assessment of worm burden reduction in a murine model of Schistosoma mansoni infection, based on common practices in the field.
1. Animal Model and Infection:
-
Female Swiss albino mice (or other suitable strains) are used as the host model.
-
Mice are infected subcutaneously with a defined number of S. mansoni cercariae (e.g., 80-120 cercariae per mouse).
-
The infection is allowed to establish for a period of 6-7 weeks, allowing the worms to mature into adults.
2. Compound Administration:
-
The test compound (e.g., this compound) and the reference drug (e.g., Praziquantel) are formulated in a suitable vehicle (e.g., 70% Tween 80 and 30% ethanol, further diluted in water).
-
A single oral dose is administered to the infected mice via gavage.
-
A control group of infected mice receives the vehicle only.
3. Worm Burden Assessment:
-
Approximately 14-21 days post-treatment, the mice are euthanized.
-
The adult worms are recovered from the mesenteric veins and the liver by perfusion.
-
The total number of worms in each mouse is counted.
4. Statistical Analysis:
-
The percentage of worm burden reduction is calculated for each treated group relative to the untreated control group using the following formula:
-
% Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
-
Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as the Kruskal-Wallis test.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo worm burden reduction study.
Caption: Experimental workflow for assessing in vivo worm burden reduction.
References
- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni | Medicines for Malaria Venture [mmv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MMV665852
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper handling and disposal of MMV665852, an N,N'-diarylurea compound identified as a promising antimalarial and antischistosomal agent. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guidance is based on the general principles for the safe disposal of research-grade, biologically active compounds and N,N'-diarylurea derivatives.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). Due to its biological activity and the general characteristics of N,N'-diarylurea compounds, which are often investigated for anti-tumor properties, caution is paramount.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Emergency Procedures: In case of accidental skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Quantitative Data for Disposal Considerations
The following table summarizes key data points relevant to the safe handling and disposal of chemical waste. These are general guidelines and should be supplemented with institution-specific protocols.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | As a biologically active, research-grade compound, this compound should be treated as hazardous waste to prevent environmental contamination and potential health risks. |
| pH of Aqueous Waste | Neutral (6-8) | Neutralization of any acidic or basic solutions containing this compound is recommended before collection to ensure compatibility with waste containers and other chemicals. |
| Container Type | Clearly labeled, sealed, and chemically compatible hazardous waste container (e.g., high-density polyethylene). | To prevent leaks, reactions with the container material, and to ensure clear identification of the contents for waste handlers. |
| Storage of Waste | In a designated and properly ventilated Satellite Accumulation Area (SAA). | To comply with laboratory safety regulations and minimize the risk of accidental exposure or spills. |
Detailed Disposal Protocol
The disposal of this compound and associated materials must be handled systematically to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate proper disposal.
-
Solid Waste: Unused or expired this compound powder should be collected in a designated hazardous waste container.
-
Contaminated Labware (Non-sharps): Items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be placed in a separate, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates, must be collected in a dedicated, sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
Step 2: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Labeling: Use a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound (N,N'-diarylurea compound)"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazard associated with the waste (e.g., "Toxic," "Biologically Active").
-
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are collected by your institution's Environmental Health and Safety (EHS) department.
Step 3: Arranging for Disposal
-
Contact EHS: Once your waste container is full or has been in storage for the maximum allowed time according to your institutional policy, contact your EHS department to arrange for pickup.
-
Professional Disposal: Your EHS department will ensure that the waste is transported to a licensed hazardous waste disposal facility for incineration, which is the recommended disposal method for this type of compound.
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
Safeguarding Researchers: A Comprehensive Guide to Handling MMV665852
Essential safety protocols and logistical plans are critical for the safe handling of the antimalarial compound MMV665852 in a laboratory setting. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information on personal protective equipment (PPE), procedural workflows, and disposal plans to ensure a safe research environment. The following recommendations are based on best practices for handling similar N,N'-diarylurea compounds and should be supplemented by a thorough, institution-specific risk assessment before commencing any experimental work.
Personal Protective Equipment (PPE): A Tabulated Overview
The selection of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Lab coat- N95 or FFP2 respirator (if handling powder outside of a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat- Work within a certified chemical fume hood |
| In Vitro and In Vivo Experiments | - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat |
Experimental Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocols
While a specific, validated protocol for every conceivable experiment involving this compound is beyond the scope of this guide, the following general methodologies are provided as a starting point for common laboratory procedures.
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood. Prepare a clean weighing boat and spatula.
-
Taring the Balance: Place the empty weighing boat on the balance and tare it to zero.
-
Weighing the Compound: Carefully transfer the desired amount of solid this compound to the weighing boat. Record the exact weight.
-
Dissolution: Transfer the weighed this compound to an appropriate sterile, amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.
-
Solubilization: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including weighing boats, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including unused stock solutions and experimental media containing the compound, should be collected in a designated, leak-proof hazardous waste container. The container should be clearly labeled with the contents, including the concentration of this compound.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified chemical waste disposal vendor in accordance with local, state, and federal regulations.
By adhering to these safety guidelines and operational plans, researchers can confidently and safely handle this compound, fostering a secure environment for the advancement of scientific discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
